Product packaging for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene(Cat. No.:CAS No. 51522-30-6)

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B373720
CAS No.: 51522-30-6
M. Wt: 222.2g/mol
InChI Key: XYARKBJAQYVUJO-UHFFFAOYSA-N
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Description

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O4 B373720 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene CAS No. 51522-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dinitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYARKBJAQYVUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic compound. The primary synthesis pathway involves the direct electrophilic dinitration of its precursor, 1,2,3,4-tetrahydronaphthalene (tetralin). This guide details the underlying chemical principles, experimental protocols, and the logical workflow of the synthesis.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from naphthalene. The first step involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene (tetralin). The subsequent and crucial step is the electrophilic aromatic substitution (nitration) of tetralin using a mixed acid nitrating agent.

Step 1: Hydrogenation of Naphthalene to Tetralin

The precursor, tetralin, is produced by the catalytic hydrogenation of naphthalene.[1] This process partially saturates one of the aromatic rings. While various catalysts can be employed, nickel catalysts are traditionally used.[1]

Step 2: Dinitration of 1,2,3,4-Tetrahydronaphthalene

The central reaction is the dinitration of the tetralin intermediate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid".

The aliphatic ring of tetralin is an activating group, directing the electrophilic substitution to the ortho and para positions of the aromatic ring. This regioselectivity leads to the formation of this compound as a major product. Early investigations into the nitration of tetralin by Schroeter in 1922 and subsequent, more detailed studies by Veselý and Kapp in 1931 laid the foundational understanding of this reaction.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of the synthesis.

Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Synthesis of this compound

The following protocol is based on established principles of aromatic nitration.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.

  • 1,2,3,4-Tetrahydronaphthalene is added dropwise to the cooled mixed acid with continuous stirring, ensuring the temperature is maintained at a low level to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified duration at a controlled temperature to allow for the dinitration to proceed.

  • Upon completion of the reaction, the mixture is carefully poured onto crushed ice, which causes the crude product to precipitate.

  • The solid product is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Data Presentation

Due to the lack of specific quantitative data in the available literature, the following table presents a generalized summary of the reaction parameters.

ParameterStep 1: HydrogenationStep 2: Dinitration
Starting Material Naphthalene1,2,3,4-Tetrahydronaphthalene
Reagents Hydrogen (H₂), Catalyst (e.g., Ni)Conc. Nitric Acid, Conc. Sulfuric Acid
Solvent Typically noneSulfuric acid acts as solvent
Temperature Elevated temperatureLow, controlled temperature (e.g., 0-10 °C)
Reaction Time VariableVariable
Product 1,2,3,4-TetrahydronaphthaleneThis compound
Yield HighModerate to high
Purification DistillationRecrystallization

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Naphthalene Naphthalene Tetralin 1,2,3,4-Tetrahydronaphthalene (Tetralin) Naphthalene->Tetralin H₂ / Catalyst (Hydrogenation) Dinitrotetralin This compound Tetralin->Dinitrotetralin Conc. HNO₃ / Conc. H₂SO₄ (Nitration)

Caption: Synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation and Purification prep_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) cool_acid Cool Mixed Acid prep_acid->cool_acid add_tetralin Add Tetralin Dropwise cool_acid->add_tetralin react Stir at Controlled Temperature add_tetralin->react quench Pour onto Ice react->quench filtrate Filter Precipitate quench->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the dinitration of tetralin.

Subsequent Reactions

The nitro groups in this compound are versatile functional handles. A primary subsequent reaction is the reduction of the nitro groups to form 5,7-diamino-1,2,3,4-tetrahydronaphthalene.[2] This diamine is a key intermediate for the synthesis of more complex polycyclic systems, for instance, through cyclization reactions with α-dicarbonyl compounds to form fused heterocyclic rings like quinoxalines.[2]

References

An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic polycyclic hydrocarbon intermediate in organic synthesis. This document details its chemical identity, structural information, and key physicochemical properties. A detailed experimental protocol for its synthesis via the direct nitration of 1,2,3,4-tetrahydronaphthalene is provided, along with a protocol for its subsequent reduction to 5,7-diamino-1,2,3,4-tetrahydronaphthalene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the use of this compound in the creation of more complex molecular architectures.

Chemical Identity and Structure

This compound is a dinitro derivative of tetralin. The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity, making it a versatile precursor in the synthesis of various heterocyclic and polycyclic compounds.

Chemical Structure:

(Note: This is a simplified 2D representation. The cyclohexyl ring is saturated.)

Table 1: Chemical Identifiers and Properties [1]

IdentifierValue
CAS Number 51522-30-6
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.2 g/mol
Monoisotopic Mass 222.06405680
Topological Polar Surface Area 91.6 Ų
Hydrogen Bond Acceptor Count 4
Complexity 296

Synthesis and Reactivity

The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[2] The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution.[2] Furthermore, the nitro groups are the primary sites of chemical reactivity and can be readily reduced to amino groups, providing a gateway to a wide range of further chemical transformations.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Magnesium Sulfate (anhydrous)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid and acetic anhydride is prepared and cooled to -5 °C in an ice-salt bath.

  • 1,2,3,4-Tetrahydronaphthalene is dissolved in dichloromethane and added to the cooled acid mixture.

  • Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature between -5 °C and 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

  • The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Nitrating agents are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocol: Reduction to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The reduction of the dinitro compound to the corresponding diamine is a key transformation that opens up avenues for the synthesis of complex polycyclic systems.[2]

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (10 M)

  • Diethyl Ether

Procedure:

  • This compound is dissolved in ethanol in a round-bottom flask.

  • A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and made strongly alkaline by the slow addition of 10 M sodium hydroxide solution.

  • The resulting precipitate is extracted with diethyl ether.

  • The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5,7-diamino-1,2,3,4-tetrahydronaphthalene.

Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Table 2: Spectroscopic Characterization Methods

TechniquePurpose
¹H and ¹³C Nuclear Magnetic Resonance (NMR) To confirm the regiochemistry of the nitro groups and the overall molecular structure.[2]
High-Resolution Mass Spectrometry (HRMS) To determine the exact molecular weight and elemental composition.[2]
Infrared (IR) Spectroscopy To identify the characteristic functional groups, particularly the nitro groups.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Specific spectral data for this compound is not available in the public domain literature searched.

Logical Workflow and Synthetic Pathways

The synthesis and subsequent reactions of this compound can be represented as a logical workflow, highlighting its role as a key intermediate.

G A 1,2,3,4-Tetrahydronaphthalene B Nitration (HNO3/H2SO4) A->B C This compound B->C D Reduction (e.g., SnCl2/HCl) C->D E 5,7-Diamino-1,2,3,4-tetrahydronaphthalene D->E F Cyclization Reactions (e.g., with α-dicarbonyls) E->F G Complex Polycyclic Systems (e.g., Quinoxalines) F->G

Caption: Synthetic pathway from tetralin to complex polycyclic systems.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its preparation via the direct nitration of tetralin and its subsequent reduction to the corresponding diamine provide a versatile platform for the construction of a wide array of complex molecular structures. This guide provides essential information and protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the biological activities of derivatives of this compound may open new avenues for drug discovery and development.

References

Solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic polycyclic hydrocarbon of interest in various research and development sectors. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding and determining its solubility. It includes a theoretical estimation of solubility utilizing Hansen Solubility Parameters (HSP) derived from group contribution methods, a detailed experimental protocol for solubility determination via the shake-flask method coupled with gravimetric analysis, and visualizations of the experimental workflow.

Introduction

This compound is a derivative of tetralin, characterized by the presence of two nitro groups on the aromatic ring. These functional groups significantly influence the molecule's polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes. This guide provides both predictive and experimental approaches to address the current data gap.

Predicted Solubility: Hansen Solubility Parameters

In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a theoretical method to predict the miscibility of a solute in a solvent. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference in their HSP values suggests a higher likelihood of solubility.

The HSP is composed of three parameters:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The values for this compound have been estimated using a group contribution method. The table below presents these estimated values alongside the known HSPs for a selection of common organic solvents.

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 19.5 10.0 6.0
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Disclaimer: The HSP values for this compound are estimates and should be used as a predictive guide. Experimental verification is recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This can be followed by gravimetric analysis to quantify the amount of dissolved solute.

Experimental Protocol: Shake-Flask Method and Gravimetric Analysis

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Transfer a precise volume of the filtrate to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

    • Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

    • Cool the evaporating dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

    • Record the final weight of the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric methods.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 samp1 Collect supernatant prep3->samp1 Equilibrium reached samp2 Filter with syringe filter samp1->samp2 ana1 Evaporate solvent samp2->ana1 Clear filtrate ana2 Dry solute to constant weight ana1->ana2 ana3 Weigh dried solute ana2->ana3 calc1 Calculate solubility ana3->calc1

Caption: Workflow for determining solubility via the shake-flask and gravimetric methods.

Logical Relationship in Solubility Prediction

The diagram below outlines the logical flow for assessing the solubility of this compound.

solubility_logic start Assess Solubility of this compound data_check Is experimental data available? start->data_check use_data Utilize existing quantitative data data_check->use_data Yes predict_sol Predict solubility using HSP data_check->predict_sol No final_report Report solubility characteristics use_data->final_report exp_determine Determine solubility experimentally predict_sol->exp_determine For confirmation exp_determine->final_report

Caption: Logical workflow for assessing the solubility of the target compound.

Conclusion

References

Theoretical Yield in the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield for the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The primary synthetic route to this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This process typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. While the direct nitration of tetralin is documented, this guide presents a representative protocol and theoretical yield calculation due to the absence of a detailed, contemporary experimental procedure with specific yields in publicly accessible literature.

Core Concepts and Stoichiometry

The synthesis of this compound is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the electron-rich aromatic ring of tetralin. The reaction proceeds in a stepwise manner, with the first nitration producing a mixture of mono-nitro isomers, followed by a second nitration to yield the dinitro product.

The balanced chemical equation for the overall reaction is:

C₁₀H₁₂ + 2 HNO₃ → C₁₀H₁₀N₂O₄ + 2 H₂O (1,2,3,4-tetrahydronaphthalene) + (Nitric Acid) → (this compound) + (Water)

To calculate the theoretical yield, the limiting reactant must be identified. This requires knowledge of the molar masses of the reactants and the stoichiometry of the reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )
1,2,3,4-Tetrahydronaphthalene (Tetralin)C₁₀H₁₂132.20
Nitric AcidHNO₃63.01
This compoundC₁₀H₁₀N₂O₄222.20[1]

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the nitration of aromatic compounds. It is crucial to note that this is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. The addition should be performed cautiously to control the exothermic reaction.

  • Addition of Tetralin: While maintaining a low temperature (0-10 °C), add 1,2,3,4-tetrahydronaphthalene dropwise to the cold nitrating mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant rise in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled low temperature for a specified period to ensure complete dinitration.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Example Calculation:

Assuming the following starting materials:

  • 1,2,3,4-Tetrahydronaphthalene: 10.0 g

  • Concentrated Nitric Acid (70%): 20.0 mL (Density: 1.42 g/mL)

1. Calculate the moles of each reactant:

  • Moles of Tetralin = 10.0 g / 132.20 g/mol = 0.0756 mol

  • Mass of Nitric Acid = 20.0 mL * 1.42 g/mL = 28.4 g

  • Mass of pure HNO₃ = 28.4 g * 0.70 = 19.88 g

  • Moles of HNO₃ = 19.88 g / 63.01 g/mol = 0.315 mol

2. Determine the limiting reactant:

  • Stoichiometric ratio of Tetralin to HNO₃ is 1:2.

  • Moles of HNO₃ required for 0.0756 mol of Tetralin = 0.0756 mol * 2 = 0.1512 mol.

  • Since we have 0.315 mol of HNO₃, which is more than the required amount, 1,2,3,4-tetrahydronaphthalene is the limiting reactant.

3. Calculate the theoretical yield of the product:

  • The molar ratio of Tetralin to this compound is 1:1.

  • Moles of product = Moles of limiting reactant (Tetralin) = 0.0756 mol.

  • Theoretical Yield (mass) = Moles of product * Molar mass of product

  • Theoretical Yield = 0.0756 mol * 222.20 g/mol = 16.80 g

Reactant/ProductMolar Mass ( g/mol )Starting AmountMolesLimiting ReactantTheoretical Moles of ProductTheoretical Yield (g)
1,2,3,4-Tetrahydronaphthalene132.2010.0 g0.0756Yes0.0756-
Nitric Acid (pure)63.0119.88 g0.315No--
This compound222.20---0.075616.80

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Concentrated H₂SO₄ C Nitrating Mixture (Mixed Acid) A->C B Concentrated HNO₃ B->C E Reaction Mixture C->E D 1,2,3,4-Tetrahydronaphthalene D->E F Quenching (Ice/Water) E->F G Crude Product (Precipitate) F->G H Filtration & Washing G->H J Recrystallization (Ethanol) H->J I Purified Product J->I

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

LogicalRelationships cluster_reactants Reactants cluster_process Process cluster_products Products Tetralin 1,2,3,4-Tetrahydronaphthalene (Limiting Reactant) Nitration Electrophilic Aromatic Substitution Tetralin->Nitration MixedAcid Nitrating Mixture (Excess) MixedAcid->Nitration Dinitrotetralin This compound Nitration->Dinitrotetralin Water Water Nitration->Water

Caption: Logical relationship between reactants, process, and products.

References

An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon, a class of compounds characterized by the presence of two nitro groups attached to a tetralin core.[1] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It includes a historical perspective on its synthesis, detailed experimental protocols, and a summary of its known physicochemical properties. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

The exploration of dinitrotetrahydronaphthalenes dates back to the early 20th century, with foundational work on the nitration of tetralin (1,2,3,4-tetrahydronaphthalene) conducted by Schroeter in 1922.[1] This early research was crucial in understanding the principles of electrophilic substitution on the tetralin ring system.[1] Subsequent studies by Veselý and Kapp in 1931 further elaborated on the synthesis of di- and tri-nitro derivatives of tetralin.[1]

The primary route to synthesizing this compound is through the direct nitration of tetralin.[1] This process typically involves the use of a nitrating agent, such as a mixture of nitric and sulfuric acids, a common method for the nitration of aromatic compounds.[1] A significant challenge in these early syntheses was controlling the formation of various isomers and the subsequent separation of the desired 5,7-dinitro isomer from other products like the 6,8-isomer.[1] The purification methods at the time, such as fractional crystallization, were often laborious.[1]

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol .[2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₄[2]
Molecular Weight 222.2 g/mol [2]
CAS Number 51522-30-6[2]
Topological Polar Surface Area 91.6 Ų[2]
Hydrogen Bond Acceptor Count 4[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). A generalized experimental protocol based on historical methods is outlined below.

Materials:

  • 1,2,3,4-tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Ethanol

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • 1,2,3,4-tetrahydronaphthalene is slowly added to the cooled acid mixture with constant stirring. The temperature should be carefully maintained to prevent runaway reactions.

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the dinitration to occur.

  • The reaction mixture is then poured onto crushed ice to precipitate the crude product.

  • The crude product is collected by filtration and washed with water to remove residual acids.

Purification

The crude product from the synthesis is typically a mixture of dinitro isomers. Purification can be achieved through fractional crystallization.

Procedure:

  • The crude dinitrotetralin is dissolved in a suitable solvent, such as ethanol.

  • The solution is slowly cooled to induce crystallization. The different isomers will have varying solubilities, allowing for their separation.

  • The crystals of the desired this compound are collected by filtration.

  • The process may need to be repeated to achieve a higher purity of the final product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitro groups on the aromatic ring.[1] While specific spectral data for this compound is not readily available in the searched literature, a hypothetical representation of the expected signals is provided in the table below.

¹H NMR (Hypothetical) ¹³C NMR (Hypothetical)
Chemical Shift (ppm) Assignment
~8.5Aromatic CH
~8.2Aromatic CH
~3.0Benzylic CH₂
~2.0Aliphatic CH₂

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting material to a purified and verified compound.

Synthesis_Workflow Tetralin 1,2,3,4-Tetrahydronaphthalene (Starting Material) Nitration Direct Nitration (HNO₃/H₂SO₄) Tetralin->Nitration Crude_Product Crude Dinitrotetralin (Mixture of Isomers) Nitration->Crude_Product Purification Purification (Fractional Crystallization) Crude_Product->Purification Pure_Product This compound Purification->Pure_Product Characterization Characterization (NMR Spectroscopy) Pure_Product->Characterization

A flowchart illustrating the synthesis and characterization workflow.

Potential Research Directions

The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the aromatic ring in this compound, making it susceptible to nucleophilic aromatic substitution reactions.[1] This reactivity opens up possibilities for the synthesis of a variety of derivatives.

Derivatization_Pathway DNT 5,7-Dinitro-1,2,3,4- tetrahydronaphthalene Reduction Reduction of Nitro Groups DNT->Reduction Diamine 5,7-Diamino-1,2,3,4- tetrahydronaphthalene Reduction->Diamine Cyclization Cyclization Reactions (e.g., with α-dicarbonyls) Diamine->Cyclization Polycyclic Complex Polycyclic Systems (e.g., Quinoxalines) Cyclization->Polycyclic

References

Potential Research Areas for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon with a chemical structure that suggests potential for further chemical derivatization and exploration of its biological activities.[1] This technical guide provides a comprehensive overview of this compound, summarizing its known chemical properties and outlining potential avenues for future research. Due to the limited availability of specific experimental data for this exact molecule, this guide also presents generalized experimental protocols and predicted data to serve as a starting point for researchers. The key research opportunities lie in the synthesis of novel derivatives, the investigation of their potential as anticancer and anti-inflammatory agents, and the exploration of their toxicological profiles.

Introduction

This compound belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1] While many nitro-PAHs are studied for their environmental and toxicological relevance, the specific isomer this compound remains largely unexplored, presenting a unique opportunity for fundamental and applied research.[1] The presence of two nitro groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for chemical synthesis.[1] This guide will detail the synthesis, chemical properties, and potential research directions for this compound.

Chemical Properties and Synthesis

The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The nitro groups are the main sites of chemical reactivity, activating the aromatic ring for nucleophilic aromatic substitution and being susceptible to reduction.[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₄[2]
Molecular Weight222.2 g/mol [2]
CAS Number51522-30-6[2]
Topological Polar Surface Area91.6 Ų[2]
Hydrogen Bond Acceptor Count4[2]
Synthesis

A general protocol for the nitration of tetralin can be adapted for the synthesis of this compound.

Experimental Protocol: Nitration of 1,2,3,4-Tetrahydronaphthalene (General Procedure)

Materials:

  • 1,2,3,4-Tetrahydronaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (Silica gel)

Procedure:

  • Cool a mixture of concentrated sulfuric acid and acetic acid in a round-bottom flask to 0°C using an ice bath.

  • Slowly add concentrated nitric acid to the cooled mixture with constant stirring.

  • Add 1,2,3,4-tetrahydronaphthalene dropwise to the nitrating mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the dinitro isomers.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods would need to be optimized for the desired 5,7-dinitro isomer.

Spectroscopic Data (Predicted)

Table 2: Experimental ¹³C and ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalene in CDCl₃

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C1, C429.6002.768
C2, C323.4291.795
C4a, C8a137.342-
C5, C8129.3427.067
C6, C7125.6107.067

Source:[3]

Potential Research Areas

Derivatization and Synthesis of Novel Heterocyclic Compounds

The reduction of the nitro groups in this compound yields 5,7-diamino-1,2,3,4-tetrahydronaphthalene, a key intermediate for the synthesis of more complex polycyclic systems.[1] A significant research avenue is the reaction of this diamine with α-dicarbonyl compounds to form novel quinoxaline derivatives.[1]

Experimental Workflow: Synthesis of Quinoxaline Derivatives

G Workflow for Quinoxaline Synthesis A This compound B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C 5,7-Diamino-1,2,3,4-tetrahydronaphthalene B->C E Condensation Reaction C->E D α-Dicarbonyl Compound (e.g., Benzil) D->E F Novel Quinoxaline Derivative E->F

Caption: A logical workflow for the synthesis of novel quinoxaline derivatives.

Biological Activity Screening

Nitro-PAHs are known to exhibit mutagenic and carcinogenic properties.[2][4] However, various tetrahydronaphthalene derivatives have shown promising anticancer activity. This suggests that derivatives of this compound could be investigated for their cytotoxic effects against cancer cell lines.

Hypothetical Signaling Pathway: Induction of Apoptosis

G Hypothetical Apoptosis Induction Pathway cluster_cell Cancer Cell A This compound Derivative B Cellular Target (e.g., DNA, Kinase) A->B Binding C Activation of Caspase Cascade B->C Signal Transduction D Apoptosis C->D

Caption: A potential mechanism of action for anticancer activity.

Some tetrahydronaphthalene derivatives have been reported to possess anti-inflammatory properties by inhibiting nitric oxide production. Furthermore, certain alkaloids with a tetrahydropyridine structure, which has some similarity to the tetrahydronaphthalene core, have shown neuroprotective effects. These findings suggest that derivatives of this compound could be screened for their potential anti-inflammatory and neuroprotective activities.

In Silico Toxicity Prediction

Given the known toxicity of some nitro-PAHs, an important preliminary research area is the in silico prediction of the toxicological profile of this compound and its derivatives.[5] Computational tools can be used to estimate properties such as mutagenicity, carcinogenicity, and acute toxicity, guiding the selection of less toxic candidates for further development.[6][7][8]

Logical Relationship: In Silico Toxicity Assessment

G In Silico Toxicity Prediction Workflow A Chemical Structure of This compound B Computational Modeling Software (e.g., QSAR, Read-across) A->B C Predicted Toxicity Endpoints (Mutagenicity, Carcinogenicity, etc.) B->C D Prioritization for Experimental Testing C->D

Caption: A workflow for assessing potential toxicity using computational methods.

Conclusion and Future Directions

This compound represents a largely untapped chemical scaffold with significant potential for the development of novel compounds. The presence of two reactive nitro groups provides a handle for extensive chemical modification. Future research should focus on:

  • Optimized Synthesis: Developing a detailed and optimized synthetic protocol for this compound and its diamino derivative.

  • Characterization: Obtaining comprehensive experimental spectroscopic data (NMR, IR, MS) for the title compound and its derivatives.

  • Library Synthesis: Creating a diverse library of derivatives, particularly quinoxalines and other heterocyclic systems.

  • Biological Screening: Systematically evaluating the synthesized compounds for their anticancer, anti-inflammatory, and neuroprotective properties.

  • Toxicological Evaluation: Combining in silico predictions with in vitro and in vivo toxicological studies to assess the safety profile of promising lead compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives for applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Dinitration of Tetralin via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction for the dinitration of tetralin (1,2,3,4-tetrahydronaphthalene). It covers the core principles of the reaction, including the regioselectivity of both the initial and subsequent nitration steps, and presents available experimental data. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with nitrated tetralin derivatives.

Introduction to Electrophilic Aromatic Substitution in Tetralin

Tetralin possesses a bicyclic structure with one aromatic ring and one saturated cycloalkane ring. The aromatic ring is susceptible to electrophilic attack, similar to other substituted benzenes. The saturated ring, being an alkyl substituent, acts as an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. In the case of tetralin, the positions ortho to the fused ring are C5 and C8, while the para positions are C6 and C7. Due to steric hindrance from the adjacent saturated ring, substitution at the C5 and C8 positions is generally less favored than at the C6 and C7 positions.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. It typically involves the reaction of the aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Mononitration of Tetralin: The Precursor to Dinitration

The first step towards dinitration is the introduction of a single nitro group onto the tetralin ring. The nitration of tetralin yields a mixture of two primary isomers: 5-nitrotetralin and 6-nitrotetralin.

Table 1: Products of Mononitration of Tetralin

Product NamePosition of Nitro Group
5-NitrotetralinC5 (ortho)
6-NitrotetralinC6 (para)

The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. However, a detailed experimental protocol with quantitative yields for the mononitration of tetralin is not extensively reported in readily available literature.

Dinitration of Tetralin: Regioselectivity and Isomer Formation

The introduction of a second nitro group onto the nitrotetralin ring is governed by the directing effect of the existing nitro group. The nitro group is a strong deactivating group and a meta-director. Therefore, the second nitration is expected to occur at the positions meta to the first nitro group.

  • Nitration of 5-Nitrotetralin: The nitro group at the C5 position will direct the incoming nitronium ion to the C7 position (meta). This would lead to the formation of 5,7-dinitrotetralin .

  • Nitration of 6-Nitrotetralin: The nitro group at the C6 position will direct the incoming nitronium ion to the C8 position (one of the meta positions). This would result in the formation of 6,8-dinitrotetralin .

Based on these directing effects, the primary products expected from the dinitration of tetralin are 5,7-dinitrotetralin and 6,8-dinitrotetralin.

A study on the nitration of a related compound, 5-hydroxy-1-tetralone, provides some insight into the potential for dinitration. Under refluxing conditions with nitric acid in acetic acid, 6,8-dinitro-5-hydroxy-1-tetralone was isolated, supporting the feasibility of introducing two nitro groups in a meta relationship on the tetralin aromatic ring.

Experimental Protocols

General Experimental Protocol for Aromatic Nitration:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The molar ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2.

  • Reaction Setup: Dissolve tetralin (or the mononitrated tetralin intermediate) in a suitable inert solvent, such as dichloromethane or chloroform, in a separate reaction flask cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the aromatic compound while maintaining a low temperature (typically 0-10 °C) and vigorous stirring. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is a generalized procedure and the specific conditions (e.g., reaction time, temperature, and stoichiometry of reagents) will need to be optimized for the dinitration of tetralin to maximize the yield of the desired dinitro isomers.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the yields and isomer ratios for the dinitration of tetralin. Further experimental work is required to determine these parameters. The following table is provided as a template for recording such data once it becomes available.

Table 2: Hypothetical Data for Dinitration of Tetralin

Starting MaterialNitrating AgentReaction ConditionsProduct(s)Isomer RatioTotal Yield (%)
TetralinHNO₃/H₂SO₄[Specify Temp, Time]5,7-Dinitrotetralin, 6,8-Dinitrotetralin[Specify Ratio][Specify Yield]
5-NitrotetralinHNO₃/H₂SO₄[Specify Temp, Time]5,7-DinitrotetralinN/A[Specify Yield]
6-NitrotetralinHNO₃/H₂SO₄[Specify Temp, Time]6,8-DinitrotetralinN/A[Specify Yield]

Visualizations

Signaling Pathway for Dinitration of Tetralin

The following diagram illustrates the electrophilic aromatic substitution pathway for the dinitration of tetralin.

Dinitration_Pathway Tetralin Tetralin Intermediate1 σ-complex (Mononitration) Tetralin->Intermediate1 Electrophilic Attack Nitronium1 NO₂⁺ MixedAcid1 HNO₃ / H₂SO₄ Mononitro_mix 5-Nitrotetralin & 6-Nitrotetralin Intermediate1->Mononitro_mix H_ion1 -H⁺ Intermediate2a σ-complex (Dinitration of 5-Nitro) Mononitro_mix->Intermediate2a Intermediate2b σ-complex (Dinitration of 6-Nitro) Mononitro_mix->Intermediate2b Nitronium2 NO₂⁺ MixedAcid2 HNO₃ / H₂SO₄ Dinitro57 5,7-Dinitrotetralin Intermediate2a->Dinitro57 H_ion2a -H⁺ Dinitro68 6,8-Dinitrotetralin Intermediate2b->Dinitro68 H_ion2b -H⁺

Caption: Dinitration pathway of tetralin via electrophilic aromatic substitution.

Experimental Workflow for Dinitration of Tetralin

The following diagram outlines a general experimental workflow for the synthesis and analysis of dinitrotetralin.

Experimental_Workflow Start Start Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Nitrating_Mix Reaction React Tetralin with Nitrating Mixture (Controlled Temperature) Nitrating_Mix->Reaction Quench Quench Reaction (Pour onto Ice) Reaction->Quench Filter Filter and Wash Crude Product Quench->Filter Purify Purify Crude Product (Recrystallization or Chromatography) Filter->Purify Characterize Characterize Products (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the dinitration of tetralin.

Conclusion

The dinitration of tetralin through electrophilic aromatic substitution is a feasible synthetic route, primarily expected to yield 5,7-dinitrotetralin and 6,8-dinitrotetralin. The regioselectivity is dictated by the activating nature of the alkyl ring in the first nitration and the meta-directing effect of the nitro group in the second nitration. While a detailed and optimized experimental protocol with quantitative data is not extensively documented, the general principles of aromatic nitration provide a solid foundation for developing such a procedure. This guide serves as a starting point for researchers and professionals, highlighting the theoretical basis and providing a framework for the practical synthesis and analysis of dinitrotetralin derivatives. Further experimental investigation is necessary to fully elucidate the reaction kinetics, isomer distribution, and optimal conditions for this transformation.

Stability and Storage of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific stability and storage conditions of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The following guide is based on the known properties of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and general principles for the handling of nitroaromatic and energetic materials. Researchers should always perform a thorough risk assessment and handle this compound with extreme caution.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon. The presence of two nitro groups on the tetralin core significantly influences its chemical properties, suggesting it should be handled as a potentially energetic and reactive compound. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack and can contribute to thermal instability. This guide provides a summary of anticipated stability concerns and recommended storage practices.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₄N/A
Molecular Weight222.2 g/mol N/A
AppearancePredicted to be a solidN/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilityPredicted to be poorly soluble in water; soluble in organic solvents.N/A

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical agents. Nitroaromatic compounds, in general, are known to be sensitive to heat and light, and can undergo decomposition.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. The presence of multiple nitro groups can lower the decomposition temperature. While specific data for this compound is unavailable, it should be treated as a potentially thermally labile compound.

General Thermal Stability of Nitroaromatic Compounds:

ConditionPotential Outcome
Elevated TemperaturesDecomposition, potentially leading to the release of nitrogen oxides and other toxic gases. In confined spaces, rapid decomposition can lead to pressure buildup.
Prolonged HeatingIncreased rate of degradation.
Photostability

Many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are susceptible to photodegradation.[1] Exposure to ultraviolet (UV) radiation can lead to the transformation of the compound, potentially forming other hazardous substances.[1]

General Photostability of Nitro-PAHs:

ConditionPotential Outcome
Exposure to Sunlight/UV LightPhotodegradation, leading to the formation of various byproducts. The rate of degradation can be influenced by the medium in which the compound is dissolved.[2]
Chemical Stability and Incompatibilities

The parent compound, tetralin, is known to form explosive peroxides upon prolonged exposure to air. This reactivity may be altered by the presence of nitro groups, but caution is warranted. Nitroaromatic compounds are generally incompatible with strong oxidizing and reducing agents.

Summary of Potential Incompatibilities:

Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsVigorous or explosive reaction.
Strong Reducing AgentsCan lead to the formation of potentially hazardous amino compounds.
Strong BasesMay cause decomposition or unwanted reactions.
Heat, Sparks, and Open FlamesIncreased risk of thermal decomposition and potential for ignition.

Recommended Storage and Handling Conditions

Given the potential hazards associated with this compound, strict storage and handling protocols are essential.

Recommended Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry, well-ventilated area, away from heat sources. Refrigerated storage (2-8 °C) is recommended to minimize degradation.
Light Protect from light. Store in amber glass vials or other light-resistant containers.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or peroxide formation.
Container Use tightly sealed, robust containers. For solids, ensure the container is appropriate for potentially energetic materials.
Segregation Store separately from incompatible materials, particularly strong oxidizing and reducing agents, acids, and bases.[3][4]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use of intrinsically safe equipment may be necessary.

  • Static Discharge: Take precautions to prevent static discharge.

  • Spills: In case of a spill, avoid generating dust. Carefully collect the material using non-sparking tools and place it in a designated waste container.

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not available, the following outlines a general protocol for assessing the stability of a new chemical entity, which can be adapted for this compound.

Forced Degradation Study Protocol:

  • Objective: To identify potential degradation pathways and degradation products of the compound under various stress conditions.

  • Materials:

    • This compound

    • High-purity solvents (e.g., acetonitrile, methanol)

    • Acids (e.g., 0.1 N HCl)

    • Bases (e.g., 0.1 N NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • Deionized water

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Stability chambers (temperature and humidity controlled)

    • Photostability chamber

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Methodology:

    • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration.

    • Stress Conditions:

      • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

      • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

      • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

      • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

      • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

    • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Data Evaluation: Quantify the amount of parent compound remaining and identify and characterize any significant degradation products.

Visualizations

The following diagrams illustrate key conceptual workflows related to the stability and handling of this compound.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Interpretation cluster_3 Final Recommendations A Compound Synthesis and Purification B Physicochemical Characterization A->B C Literature Review (Analogous Compounds) A->C H Stability-Indicating Method Development (e.g., HPLC) B->H D Thermal Stress E Photolytic Stress F Hydrolytic Stress (Acid/Base) G Oxidative Stress D->H E->H F->H G->H I Degradant Identification (e.g., MS, NMR) H->I J Quantify Degradation H->J K Establish Storage Conditions (Temperature, Light, Humidity) I->K J->K L Define Shelf-Life / Retest Period K->L M Recommend Handling Procedures K->M

Caption: Workflow for assessing the chemical stability of a new compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal A Review Safety Data Sheet (or analogous data) B Conduct Risk Assessment A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Ventilated Enclosure (Fume Hood) C->D E Use Non-Sparking Tools D->E F Ground Equipment to Prevent Static Discharge D->F G Avoid Incompatible Materials D->G H Store in a Cool, Dark, Dry, Ventilated Area G->H I Segregate from Incompatibles H->I J Dispose as Hazardous Waste (Follow Institutional Protocols) I->J

Caption: Logical workflow for the safe handling of potentially energetic compounds.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 1,2,3,4-Tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates. These nitro-substituted tetralins are valuable precursors for the production of dyes, pharmaceuticals, and other fine chemicals. The reaction typically proceeds via the introduction of a nitro group (-NO₂) onto the aromatic ring of the tetralin molecule. The regioselectivity of this reaction is a critical aspect, with substitution occurring predominantly at the 5- and 6-positions, leading to the formation of 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene. The distribution of these isomers is influenced by the reaction conditions and the nitrating agent employed. Careful control of parameters such as temperature and the choice of reagents is essential to achieve desired product yields and selectivity.

Data Presentation

A summary of representative quantitative data for the nitration of tetralin and its derivatives is presented below. This table highlights the influence of different nitrating agents and reaction conditions on product yields.

EntrySubstrateNitrating Agent/SolventTemperature (°C)TimeProduct(s)Yield (%)Reference
1TetralinHNO₃/AcOH70-802 hours5-Nitrotetralin and 6-NitrotetralinNot specified individually[1]
21-TetraloneH₂SO₄/HNO₃-15 to ambient45 minutes7-Nitro-1-tetralone, 5-Nitro-1-tetralone55, 26[1]
31-TetraloneFuming HNO₃< 8Not specified7-Nitro-1-tetraloneNot specified (exclusive product)[1]
46-Methoxy-1-tetraloneH₂SO₄/HNO₃ in Acetone06 hours7-Nitro and 5-Nitro isomers30, 35[1]
56-Methoxy-1-tetraloneHNO₃/AcOH in Ac₂O0 to ambient20 hours6-Nitro and 8-Nitro isomers1:1 ratio[1]

Experimental Protocols

The following protocols provide detailed methodologies for the nitration of 1,2,3,4-tetrahydronaphthalene, based on established procedures for similar aromatic compounds.

Protocol 1: Nitration of Tetralin using a Mixture of Nitric Acid and Sulfuric Acid

This protocol is a standard method for the nitration of aromatic compounds.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2,3,4-tetrahydronaphthalene. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled and stirring tetralin solution. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The resulting mixture of 5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene can be separated by column chromatography on silica gel.

Protocol 2: Nitration of Tetralin using Nitric Acid in Acetic Anhydride

This method offers an alternative to the use of strong sulfuric acid.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place 1,2,3,4-tetrahydronaphthalene and acetic anhydride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the mixture to -10 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirring solution, ensuring the temperature is maintained below -5 °C.

  • Reaction: After the addition, allow the reaction to stir at -10 °C for an additional 30 minutes.

  • Workup: Pour the reaction mixture into a beaker containing ice and water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the nitro isomers.

Mandatory Visualization

Nitration_Workflow Experimental Workflow for Nitration of Tetralin cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Prepare Tetralin and Nitrating Agent Start->Reagents Mixing Mix Tetralin and Nitrating Agent at Low Temperature Reagents->Mixing Stirring Stir Reaction Mixture Mixing->Stirring Monitoring Monitor Reaction Progress (TLC) Stirring->Monitoring Quench Quench Reaction with Ice Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Products Isolated 5- and 6-Nitrotetralin Purify->Products Characterize Characterize Products (NMR, MS) Products->Characterize

Caption: Workflow for the nitration of 1,2,3,4-tetrahydronaphthalene.

References

Application Notes and Protocols: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a versatile chemical intermediate in the synthesis of complex heterocyclic systems with potential applications in drug discovery. Detailed experimental protocols for its synthesis and subsequent transformation into bioactive scaffolds are provided below.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon characterized by a tetralin core with two nitro groups at the 5 and 7 positions.[1] The strong electron-withdrawing nature of these nitro groups significantly influences the chemical reactivity of the aromatic ring, making it a valuable precursor in organic synthesis.[1] The primary utility of this compound lies in the chemical reactivity of its nitro functionalities, which can be readily reduced to form the corresponding diamine.[1] This resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene serves as a key building block for the synthesis of more complex polycyclic and heterocyclic structures, particularly fused quinoxalines, which are known to exhibit a wide range of biological activities.[2][3][4][5]

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
CAS Number 51522-30-6
Appearance (Not specified, likely a solid)
Solubility (Expected to be soluble in common organic solvents)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin), a method investigated as early as 1922 by Schroeter and further explored by Veselý and Kapp in 1931.[1]

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol

  • Dichloromethane

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, place 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 50 mL of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the nitrating mixture has been prepared and cooled, add 20 g of 1,2,3,4-tetrahydronaphthalene dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate of crude this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

  • For further purification, the product can be dissolved in dichloromethane, washed with 5% sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and the solvent evaporated.

Expected Yield: The yield of this reaction can vary, but yields in the range of 60-70% are typically reported for similar dinitration reactions.

Protocol 2: Reduction of this compound to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The reduction of the nitro groups is a crucial step in utilizing this compound as an intermediate.[1] Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • This compound

  • Ethanol

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas

  • Parr Hydrogenation Apparatus (or similar)

Procedure:

  • In the reaction vessel of a Parr hydrogenation apparatus, dissolve 10 g of this compound in 150 mL of ethanol.

  • Carefully add 1 g of 10% Palladium on Carbon catalyst to the solution.

  • Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, depressurize the apparatus and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5,7-Diamino-1,2,3,4-tetrahydronaphthalene.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Catalytic hydrogenation of nitro compounds to amines is generally a high-yielding reaction, with expected yields often exceeding 90%.

Protocol 3: Synthesis of Fused Quinoxalines from 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

The resulting diamine is a valuable precursor for creating complex polycyclic systems, such as quinoxalines, by reacting it with α-dicarbonyl compounds.[1] Quinoxaline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][5]

Materials:

  • 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

  • An α-dicarbonyl compound (e.g., Benzil, Glyoxal)

  • Ethanol or Acetic Acid

  • Reflux Condenser

Procedure:

  • In a round-bottom flask, dissolve 5 g of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene in 100 mL of ethanol or acetic acid.

  • Add an equimolar amount of the desired α-dicarbonyl compound (e.g., 5.6 g of Benzil) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Expected Yield: The condensation reaction to form quinoxalines is generally efficient, with yields typically ranging from 70-90%.

Application in Drug Discovery

The synthesis of fused quinoxaline derivatives from this compound opens avenues for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoxaline scaffold makes these derivatives attractive candidates for screening in various disease models. Researchers can systematically modify the α-dicarbonyl component to generate a library of novel compounds for structure-activity relationship (SAR) studies.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to Diamine cluster_cyclization Synthesis of Fused Quinoxalines tetralin 1,2,3,4-Tetrahydronaphthalene nitration Nitration (HNO3, H2SO4) tetralin->nitration dinitro This compound nitration->dinitro reduction Reduction (H2, Pd/C) dinitro->reduction diamine 5,7-Diamino-1,2,3,4-tetrahydronaphthalene reduction->diamine cyclization Cyclization diamine->cyclization dicarbonyl α-Dicarbonyl Compound dicarbonyl->cyclization quinoxaline Fused Quinoxaline Derivatives cyclization->quinoxaline

Caption: Synthetic pathway from 1,2,3,4-tetrahydronaphthalene to fused quinoxalines.

logical_relationship intermediate This compound key_intermediate 5,7-Diamino-1,2,3,4-tetrahydronaphthalene intermediate->key_intermediate Reduction final_product Fused Quinoxaline Derivatives key_intermediate->final_product Cyclization application Potential Bioactivity (Anticancer, Antibacterial, etc.) final_product->application Leads to

References

Applications of Dinitrotetralin Derivatives in Materials Science: An Analogical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the field of energetic materials and advanced polymers may find interest in the potential applications of dinitrotetralin derivatives. However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific research on the applications of dinitrotetralin derivatives in materials science. This suggests that this particular class of compounds remains a largely unexplored area of research.

In the absence of direct data, an examination of structurally analogous compounds, specifically dinitronaphthalene derivatives, can provide valuable insights into the potential properties and applications of dinitrotetralin derivatives. Naphthalene, being the aromatic core of tetralin, shares significant structural and chemical similarities. Therefore, the documented applications of dinitronaphthalenes in materials science, particularly as energetic materials, can serve as a predictive framework for the potential utility of dinitrotetralin derivatives.

Potential Application as Energetic Materials

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are a well-established class of energetic materials.[1][2][3] The strong electron-withdrawing nature of the nitro group contributes to the thermal stability and explosive properties of these molecules.[3] Compounds such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes (DNT) are common examples of nitroaromatic explosives.[2][4]

The synthesis and characterization of various dinitronaphthalene isomers have been reported, with some isomers being investigated for their explosive properties.[5] For instance, the synthesis of 2,6-dinitronaphthalene has been described through the diazotization of 2,6-diaminonaphthalene followed by treatment with sodium nitrite in the presence of a copper salt.[5] The investigation of dinitronaphthalene isomers has included studies on their nitration to form tri- and tetra-nitronaphthalenes, which are expected to possess even greater energetic properties.[5]

Given the structural similarity, dinitrotetralin derivatives could theoretically be synthesized and explored as energetic materials. The hydrogenation of one of the aromatic rings in naphthalene to form tetralin might influence the energetic performance, potentially affecting density, oxygen balance, and sensitivity.

Hypothetical Experimental Workflow for Synthesis and Characterization

Should research into dinitrotetralin derivatives as energetic materials be undertaken, a logical experimental workflow could be proposed. This would involve the synthesis of dinitrotetralin isomers followed by a thorough characterization of their energetic and safety properties.

G cluster_synthesis Synthesis cluster_characterization Energetic Material Characterization start Tetralin nitration Nitration (e.g., H2SO4/HNO3) start->nitration separation Isomer Separation (e.g., Chromatography) nitration->separation purification Purification & Characterization (NMR, IR, MS) separation->purification thermal Thermal Analysis (DSC, TGA) purification->thermal sensitivity Sensitivity Testing (Impact, Friction) purification->sensitivity performance Performance Evaluation (Detonation Velocity, Pressure) purification->performance

References

Application Note and Protocol: Catalytic Hydrogenation for the Synthesis of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the reduction of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene. The primary method described is catalytic hydrogenation, a widely used and efficient technique for the reduction of nitroaromatic compounds.[1][2] The resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of more complex polycyclic systems.[1] This protocol includes a step-by-step procedure, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a nitroaromatic polycyclic hydrocarbon.[1] The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring, making the reduction of these groups a key synthetic transformation.[1] The resulting diamine serves as a versatile building block in medicinal chemistry and materials science. This protocol details a standard catalytic hydrogenation procedure for this conversion.

Data Presentation

The following tables summarize the key quantitative data for the reactant and the expected product.

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Reactant This compound51522-30-6C₁₀H₁₀N₂O₄222.20[1][3]
Product 5,7-Diamino-1,2,3,4-tetrahydronaphthaleneN/AC₁₀H₁₄N₂162.23

Table 2: Typical Reaction Parameters for Catalytic Hydrogenation

ParameterValueNotes
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol% loading is typical.
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)High purity, anhydrous.
Hydrogen Source H₂ gasTypically at 1-4 atm (balloon or Parr apparatus).
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >90%Yields can vary based on scale and purity of starting material.

Experimental Protocol

This protocol describes the reduction of this compound on a laboratory scale.

3.1 Materials and Equipment

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) cylinder or generator

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or a two-neck flask with a balloon)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

3.2 Step-by-Step Procedure

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a gentle stream of nitrogen or argon.

  • Inerting the System: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC (a common mobile phase would be a mixture of hexane and ethyl acetate). The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of ethanol to recover any residual product. Caution: The palladium catalyst on the filter pad can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and quench it carefully with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,7-Diamino-1,2,3,4-tetrahydronaphthalene.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactant in Solvent catalyst Add Pd/C Catalyst start->catalyst inert Purge with N2/Ar catalyst->inert hydrogenate Introduce H2 Gas & Stir inert->hydrogenate monitor Monitor by TLC hydrogenate->monitor purge Purge with N2/Ar monitor->purge filter Filter Catalyst purge->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify end end purify->end Final Product: 5,7-Diamino-1,2,3,4-tetrahydronaphthalene

Caption: Workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic compound with potential applications in chemical synthesis and materials science. Its characterization is crucial for confirming its identity, purity, and for understanding its chemical properties. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.

Molecular and Chemical Properties

A summary of the key molecular and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₄[1][2]
Molecular Weight 222.20 g/mol [2]
Exact Mass 222.0641 g/mol
Appearance Pale yellow solid (predicted)
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water (predicted).

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the regiochemistry of the nitro groups and the structure of the tetralin framework.[1]

3.1.1. ¹H NMR Spectroscopy

  • Objective: To identify and assign the chemical shifts and coupling constants of the protons in the molecule.

  • Predicted Spectral Data: The presence of two electron-withdrawing nitro groups on the aromatic ring will cause a downfield shift of the aromatic protons. The aliphatic protons of the tetralin core will appear further upfield.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-68.5 - 8.7d~2.5
H-88.3 - 8.5d~2.5
H-1, H-42.8 - 3.0t~6.0
H-2, H-31.8 - 2.0m-

3.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3.1.3. ¹³C NMR Spectroscopy

  • Objective: To identify the chemical shifts of the carbon atoms in the molecule.

  • Predicted Spectral Data: The aromatic carbons bearing the nitro groups will be significantly deshielded and appear at a lower field.

Assignment Predicted Chemical Shift (δ, ppm)
C-5, C-7145 - 150
C-4a, C-8a135 - 140
C-6, C-8120 - 125
C-1, C-425 - 30
C-2, C-320 - 25

3.1.4. Experimental Protocol: ¹³C NMR

  • Sample Preparation: Dissolve 20-30 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D carbon with proton decoupling.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[1]

  • Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

  • Expected Data: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the exact mass of the compound.

Technique Ion Expected m/z
HRMS (ESI+) [M+H]⁺223.0713
HRMS (EI) [M]⁺222.0641

3.2.1. Experimental Protocol: HRMS (ESI-QTOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Instrument: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Sampling Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Determine the accurate mass of the parent ion and calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the molecule.

  • Predicted Spectral Data: The IR spectrum will show characteristic absorption bands for the nitro groups and the aromatic and aliphatic C-H bonds.

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Asymmetric NO₂ Stretch 1550 - 1515
Symmetric NO₂ Stretch 1360 - 1335
C=C Aromatic Stretch 1600 - 1450
C-N Stretch 870 - 830

3.3.1. Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify and assign the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of the compound.

  • Predicted Spectral Data: The presence of the dinitro-aromatic system is expected to result in strong absorption in the UV region.

Solvent Predicted λmax (nm)
Ethanol or Acetonitrile 250 - 280 and 300 - 340

3.4.1. Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-grade solvent such as ethanol or acetonitrile.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and to develop a quantitative analytical method.

  • Method Parameters (starting point):

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 25 °C

4.1.1. Experimental Protocol: HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. Dilute as necessary to obtain a suitable concentration for analysis.

  • Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention time and calculate the peak area to assess purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To analyze for volatile impurities and to confirm the molecular weight.

  • Method Parameters (starting point):

Parameter Condition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range 40-450 amu

4.2.1. Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument: A GC system coupled to a mass spectrometer.

  • Analysis: Inject the sample into the GC. The separated components will be introduced into the MS for detection.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.

Experimental Workflows (Graphviz Diagrams)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg in 0.7 mL CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire 1H/13C Spectra instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference to Solvent Peak process->reference analyze Analyze Spectra reference->analyze end End analyze->end HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_mobile Prepare Acetonitrile:Water Mobile Phase start->prep_mobile prep_sample Dissolve Sample in Mobile Phase start->prep_sample equilibrate Equilibrate C18 Column prep_mobile->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject detect UV Detection at 254 nm inject->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity integrate->calculate end End calculate->end MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry Analysis cluster_proc Data Analysis start Start dissolve Prepare 1 mg/mL Solution start->dissolve instrument HRMS (e.g., ESI-QTOF) dissolve->instrument acquire Acquire Mass Spectrum instrument->acquire determine_mass Determine Accurate Mass of Molecular Ion acquire->determine_mass calculate_formula Calculate Elemental Composition determine_mass->calculate_formula analyze_fragments Analyze Fragmentation Pattern calculate_formula->analyze_fragments end End analyze_fragments->end

References

Application Notes and Protocols for the Derivatization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a versatile building block for the synthesis of complex polycyclic systems. The primary focus is on the reduction of the nitro groups to form the key intermediate, 5,7-diamino-1,2,3,4-tetrahydronaphthalene, and its subsequent conversion into novel heterocyclic structures.

Introduction

This compound is a nitroaromatic hydrocarbon with a tetralin core. The two nitro groups are the most reactive sites, making them ideal handles for introducing further functionality. The strong electron-withdrawing nature of the nitro groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. However, the most common and versatile derivatization strategy is the reduction of the nitro groups to primary amines.[1] This transformation yields 5,7-diamino-1,2,3,4-tetrahydronaphthalene, a crucial precursor for the synthesis of a variety of derivatives, including fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Core Derivatization Strategy: Reduction of Nitro Groups

The conversion of this compound to 5,7-diamino-1,2,3,4-tetrahydronaphthalene is the foundational step for most further synthetic explorations. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the reduction of this compound using a palladium-on-carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-10 MPa) and maintain vigorous stirring.[2]

  • The reaction is typically carried out at a temperature between 160-240°C for 2-10 hours.[2] Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,7-diamino-1,2,3,4-tetrahydronaphthalene.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product5,7-diamino-1,2,3,4-tetrahydronaphthalene
Catalyst10% Pd/C
SolventEthanol
H₂ Pressure2-10 MPa[2]
Temperature160-240°C[2]
Reaction Time2-10 hours[2]
Typical Yield>90% (estimated)

Further Synthesis: Formation of Quinoxaline Derivatives

The resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of fused heterocyclic systems. A prominent example is its reaction with α-dicarbonyl compounds to form quinoxaline derivatives.[1] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of a Tetrahydronaphtho[5,6-g]quinoxaline

This protocol describes the synthesis of a quinoxaline derivative by the condensation of 5,7-diamino-1,2,3,4-tetrahydronaphthalene with an α-dicarbonyl compound.

Materials:

  • 5,7-diamino-1,2,3,4-tetrahydronaphthalene

  • An α-dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol or acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve 5,7-diamino-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of the α-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Quantitative Data:

The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds is a well-established and generally high-yielding reaction.

ParameterValue
Starting Material 15,7-diamino-1,2,3,4-tetrahydronaphthalene
Starting Material 2α-Dicarbonyl compound
ProductTetrahydronaphtho[5,6-g]quinoxaline derivative
SolventEthanol or Acetic Acid
TemperatureReflux
Reaction TimeTypically a few hours
Typical YieldHigh

Experimental Workflow and Signaling Pathways

The derivatization of this compound provides a pathway to novel compounds that can be screened for biological activity. The general workflow involves synthesis, purification, characterization, and subsequent biological evaluation.

experimental_workflow start 5,7-Dinitro-1,2,3,4- tetrahydronaphthalene reduction Reduction of Nitro Groups start->reduction diamine 5,7-Diamino-1,2,3,4- tetrahydronaphthalene reduction->diamine cyclization Cyclization with α-Dicarbonyl diamine->cyclization quinoxaline Tetrahydronaphtho[5,6-g] quinoxaline Derivative cyclization->quinoxaline purification Purification & Characterization quinoxaline->purification bioassay Biological Activity Screening purification->bioassay

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

The synthesized quinoxaline derivatives can be investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial and caspase-3 dependent pathways.

signaling_pathway compound Quinoxaline Derivative mitochondria Mitochondria compound->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. This nitroaromatic polycyclic hydrocarbon is of interest in various fields of chemical research.[1] The proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, and UV detection. This application note serves as a comprehensive guide for establishing a robust and reliable analytical method.

Introduction

This compound is a nitroaromatic compound with a molecular formula of C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol .[1][2] The presence of two nitro groups significantly influences its chemical properties, making it a subject of interest in synthetic and analytical chemistry.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This document outlines a systematic approach to developing an efficient HPLC method for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₄[1][2]
Molecular Weight222.2 g/mol [1][2]
ClassNitroaromatic Polycyclic Hydrocarbon[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • HPLC-grade formic acid (optional, for mobile phase modification)

Instrumentation and Chromatographic Conditions

The initial chromatographic conditions for method development are outlined in Table 2. These are based on established methods for similar nitroaromatic compounds.[3][4][5]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (initial), scan 200-400 nm for optimization
Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Method Development Workflow

The logical workflow for the HPLC method development is depicted in the following diagram.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis A Standard & Sample Preparation C Initial Chromatographic Conditions Setup A->C B Mobile Phase Preparation B->C D Optimize Mobile Phase (Acetonitrile/Water Ratio) C->D E Optimize Gradient Profile D->E F Optimize Detection Wavelength (UV Scan) E->F G System Suitability Testing F->G H Linearity & Range G->H I Precision & Accuracy H->I J Sample Analysis I->J K Data Processing & Reporting J->K

Caption: Workflow for HPLC Method Development and Validation.

Gradient Elution Program

A suggested starting gradient elution program is provided in Table 3. This can be further optimized to achieve the desired separation.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
10.01090
12.01090
12.15050
15.05050

Data Presentation and Expected Results

System Suitability

System suitability parameters should be established to ensure the performance of the HPLC system. Expected values are presented in Table 4.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Calibration Curve

A calibration curve should be generated by plotting the peak area versus the concentration of the working standard solutions. The linearity of the method is assessed by the coefficient of determination (R²). An example of expected calibration data is shown in Table 5.

Concentration (µg/mL)Peak Area (mAU*s)
1Expected Value
5Expected Value
10Expected Value
25Expected Value
50Expected Value
100Expected Value
≥ 0.999

Conclusion

This application note provides a comprehensive starting point for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The outlined protocols for instrumentation, sample preparation, and method development workflow are based on established practices for similar nitroaromatic compounds. Further optimization and validation of the method are necessary to ensure its suitability for specific research or quality control applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The primary method for the synthesis of this compound is the direct electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] This typically involves the use of a nitrating agent, which is a mixture of nitric acid and sulfuric acid.

Q2: What are the common challenges encountered during this synthesis?

Common challenges include low yields, the formation of multiple isomers (regioisomers), and difficulties in purifying the desired 5,7-dinitro product from the reaction mixture.[1] Over-nitration to tri-nitro derivatives can also occur under harsh conditions.

Q3: Why is temperature control crucial for this reaction?

Temperature control is critical to manage the exothermic nature of the nitration reaction and to control the rate of reaction. Higher temperatures can lead to a decrease in yield and an increase in the formation of unwanted byproducts and oxidized species.[1]

Q4: What is the role of sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring of tetralin.

Q5: Are there alternative nitrating agents that can be used?

Yes, while mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can be employed. The use of fuming nitric acid or nitrate salts as a source of the nitronium ion has been reported to potentially improve yields in nitration reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inefficient nitration. - Suboptimal reaction temperature. - Formation of side products/isomers. - Loss during workup and purification.- Ensure slow, dropwise addition of the nitrating agent to the substrate. - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. - Vigorously stir the reaction mixture to ensure homogeneity. - Optimize the molar ratio of nitrating agent to tetralin. - Use a solvent like acetic anhydride to trap water formed during the reaction.
Formation of Multiple Isomers - The directing effects of the alkyl group on the tetralin ring can lead to nitration at various positions.- Precise temperature control can influence isomer distribution. - The choice of nitrating agent and solvent system can affect regioselectivity. - Purification by fractional crystallization or column chromatography is necessary to isolate the desired 5,7-isomer.
Presence of Oxidized Byproducts (dark-colored reaction mixture) - Reaction temperature is too high. - Nitrating agent is too concentrated or added too quickly.- Maintain strict temperature control. - Dilute the nitrating agent or add it at a slower rate. - Consider using a milder nitrating agent.
Difficulty in Product Purification - Similar physical properties (e.g., solubility, melting point) of the different dinitro-isomers.- Attempt fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid). - Employ column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Runaway Reaction (uncontrolled temperature increase) - Rapid addition of the nitrating agent. - Inadequate cooling.- Immediately cease addition of the nitrating agent. - Enhance cooling by adding more ice/salt to the bath. - If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by the user in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring to prepare the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, cool the 1,2,3,4-tetrahydronaphthalene to 0-5 °C.

  • Add the prepared nitrating mixture dropwise to the cooled tetralin over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4 at 0-5 °C) nitration Nitration Reaction (Add nitrating mix to tetralin at 0-5 °C) prep_nitrating_mix->nitration cool_tetralin Cool Tetralin (0-5 °C) cool_tetralin->nitration stirring Post-Addition Stirring (2-3 hours at 0-5 °C) nitration->stirring quench Quench Reaction (Pour onto crushed ice) stirring->quench filtration_wash Filter and Wash Solid (Water and NaHCO3 solution) quench->filtration_wash purification Purification (Recrystallization or Chromatography) filtration_wash->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_temp Was temperature maintained at 0-5 °C during addition? start->check_temp check_addition Was nitrating agent added slowly? check_temp->check_addition Yes high_temp High temperature likely caused side reactions/oxidation. Improve cooling. check_temp->high_temp No check_stirring Was stirring vigorous and continuous? check_addition->check_stirring Yes fast_addition Fast addition can lead to localized overheating and side reactions. Slow down the addition rate. check_addition->fast_addition No check_purification Analyze purification losses (e.g., mother liquor) check_stirring->check_purification Yes poor_stirring Poor mixing can result in incomplete reaction. Increase stirring speed. check_stirring->poor_stirring No optimize_purification Optimize recrystallization solvent or chromatography conditions. check_purification->optimize_purification

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are other structural isomers formed during the dinitration of 1,2,3,4-tetrahydronaphthalene (tetralin). Due to the directing effects of the alkyl group and the first nitro group, a mixture of dinitro-isomers is often produced. Mononitrated tetralin species may also be present if the reaction does not go to completion.

Q2: Why is the separation of dinitrotetralin isomers so challenging?

A2: Structural isomers of dinitrotetralin have very similar physical and chemical properties, including polarity, solubility, and boiling points. This makes their separation by common purification techniques like recrystallization and standard column chromatography difficult.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating and quantifying nitroaromatic isomers, providing accurate assessment of purity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the correct isomeric structure. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the purification progress.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction. It is also classified as a nitroaromatic polycyclic hydrocarbon, a class of compounds studied for their potential environmental and toxicological relevance.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

Possible Cause Troubleshooting Step
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solvent is too nonpolar for the compound at lower temperatures.Try using a slightly more polar solvent or a solvent mixture. For example, if using hexane, try a mixture of hexane and ethyl acetate.
The compound is impure, leading to freezing point depression.Attempt a preliminary purification by column chromatography before recrystallization.
The solution is supersaturated.Try adding a seed crystal to induce crystallization. If a seed crystal is not available, gently scratch the inside of the flask with a glass rod at the solution's surface.

Problem: Poor recovery of the purified compound after recrystallization.

Possible Cause Troubleshooting Step
The chosen solvent is too good a solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents or solvent mixtures.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were washed with a solvent in which they are soluble.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration.Preheat the filtration funnel and receiving flask. Use a slight excess of hot solvent to ensure the compound remains dissolved.
Column Chromatography Issues

Problem: Poor separation of the desired 5,7-isomer from other dinitrotetralin isomers.

Possible Cause Troubleshooting Step
The chosen eluent system is not providing sufficient resolution.A gradient elution may be necessary. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
The column is overloaded.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The stationary phase is not optimal for isomer separation.Consider using a different stationary phase. Phenyl-hexyl columns can be particularly effective for separating aromatic isomers due to potential π-π interactions.[1]
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, apply it to the top of the column, and then carefully add the eluent.

Experimental Protocols

Recrystallization Protocol (Starting Point)

This protocol is a general starting point and may require optimization based on the specific impurities present.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Based on data for similar dinitronaphthalene compounds, promising solvents to screen include ethanol, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Table 1: Solubility of Dinitronaphthalene Isomers in Various Solvents at Different Temperatures (Mole Fraction, x)

This data is for dinitronaphthalene isomers and should be used as a guide for solvent selection for dinitrotetralin isomers.

Solvent1,5-Dinitronaphthalene (298.15 K)1,5-Dinitronaphthalene (313.15 K)1,8-Dinitronaphthalene (298.15 K)1,8-Dinitronaphthalene (313.15 K)
Trichloromethane2.152 x 10⁻³4.508 x 10⁻³1.15 x 10⁻²1.83 x 10⁻²
Toluene1.551 x 10⁻³3.167 x 10⁻³1.07 x 10⁻²1.69 x 10⁻²
Acetone1.288 x 10⁻³2.651 x 10⁻³2.18 x 10⁻²3.32 x 10⁻²
Ethyl Acetate1.284 x 10⁻³2.645 x 10⁻³1.48 x 10⁻²2.30 x 10⁻²
Acetonitrile5.86 x 10⁻⁴1.25 x 10⁻³1.48 x 10⁻²2.30 x 10⁻²
Ethanol1.57 x 10⁻⁴3.51 x 10⁻⁴2.60 x 10⁻³4.60 x 10⁻³

Data adapted from solubility studies of dinitronaphthalenes.[4][6]

Column Chromatography Protocol (Starting Point)
  • Stationary Phase and Eluent Selection: Pack a glass column with silica gel slurried in a non-polar solvent like hexane. For the mobile phase, a gradient of hexane and ethyl acetate is a good starting point.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate). Monitor the separation of components using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the more polar isomers. The desired 5,7-isomer's elution position relative to other isomers will need to be determined empirically.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Workflow Crude Crude 5,7-Dinitrotetralin Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Purity_Check1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Check1 Purity_Check2 Purity Analysis (TLC, HPLC) Column->Purity_Check2 Purity_Check1->Column Inadequate Purity Pure_Product Pure 5,7-Dinitrotetralin Purity_Check1->Pure_Product Acceptable Purity Purity_Check2->Recrystallization Further Purification Purity_Check2->Pure_Product Acceptable Purity Impure1 Impure Product Impure2 Impure Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out Poor_Recovery Poor Recovery? Oiling_Out->Poor_Recovery No Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Yes Change_Solvent1 Use More Polar Solvent/Mixture Oiling_Out->Change_Solvent1 Yes Pre_Purify Purify by Chromatography First Oiling_Out->Pre_Purify Yes Success Successful Crystallization Poor_Recovery->Success No Less_Solvent Use Less Solvent Poor_Recovery->Less_Solvent Yes Cold_Wash Wash with Ice-Cold Solvent Poor_Recovery->Cold_Wash Yes Change_Solvent2 Choose a Less Solubilizing Solvent Poor_Recovery->Change_Solvent2 Yes Slow_Cooling->Start Change_Solvent1->Start Pre_Purify->Start Less_Solvent->Start Cold_Wash->Start Change_Solvent2->Start

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Nitration of 1,2,3,4-Tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).

Frequently Asked Questions (FAQs)

Q1: What are the expected main products from the nitration of 1,2,3,4-tetrahydronaphthalene?

When nitrating 1,2,3,4-tetrahydronaphthalene, the primary products are the α- and β-mononitro isomers: 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene.[1] The substitution occurs on the aromatic ring of the tetralin molecule.

Q2: What are the common side products I might encounter?

Several side products can be formed during the nitration of tetralin, depending on the reaction conditions. These include:

  • Dinitro derivatives: Further nitration of the mononitro products can lead to the formation of dinitrotetralins. A common dinitro byproduct is 5,7-dinitro-1,2,3,4-tetrahydronaphthalene.

  • Oxidation products: The tetralin ring is susceptible to oxidation, which can result in the formation of nitrated α-tetralone derivatives. For instance, 5-nitrotetralin can be oxidized to 5-nitro-1-tetralone.[1]

  • Other mononitro isomers: While the 5- and 6-nitro isomers are predominant, trace amounts of other positional isomers might be formed.

  • Nitration on the aliphatic ring: Although less common for tetralin itself, nitration on the saturated ring has been observed in related compounds like α-tetralone, suggesting it is a potential, though likely minor, side reaction pathway.

Q3: What factors influence the formation of these side products?

The distribution of main and side products is highly dependent on the experimental parameters. Key factors include:

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote dinitration and oxidation reactions.[1]

  • Concentration of Nitrating Agent: A higher concentration of the nitrating agent (e.g., a higher ratio of nitric acid to substrate) increases the likelihood of dinitration.

  • Stirring: Inefficient stirring can lead to localized "hot spots" and uneven distribution of reagents, which can favor the formation of side products.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating agents can be used and may influence the product distribution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired mononitro product - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (see below) to minimize side product formation. - Ensure efficient extraction and careful purification (e.g., column chromatography).
High percentage of dinitration products - Excess of nitrating agent. - Prolonged reaction time. - Elevated reaction temperature.- Use a stoichiometric or slight excess of the nitrating agent. - Carefully control the reaction time, monitoring for the disappearance of the starting material and mononitro products. - Maintain a low reaction temperature, typically between 0-5 °C.
Presence of significant amounts of oxidation byproducts (e.g., nitrotetralones) - High reaction temperature. - Strong oxidizing conditions.- Maintain a low and controlled reaction temperature. - Consider using a milder nitrating agent if oxidation is a persistent issue.
Formation of a complex mixture of isomers that is difficult to separate - Non-optimal reaction conditions leading to a lack of selectivity.- Carefully control the addition rate of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction. - Maintain a consistently low temperature.

Quantitative Data on Product Distribution

The following table summarizes typical product distributions obtained under specific experimental conditions. Please note that these values can vary based on the precise experimental setup.

Nitrating Agent Substrate Product(s) Yield (%) Reference
HNO₃/AcOH5-Hydroxy-1-tetralone6-Nitro-5-hydroxy-1-tetralone47[1]
6,8-Dinitro-5-hydroxy-1-tetralone19[1]
HNO₃/H₂SO₄6-Methoxy-1-tetralone7-Nitro-6-methoxy-1-tetralone30
5-Nitro-6-methoxy-1-tetralone35
CrO₃/AcOH5-Nitrotetralin5-Nitro, 6-Nitro, 7-Nitro, and 8-Nitro-1-tetralones8.4 (overall)[1]

Experimental Protocols

General Protocol for Mononitration of 1,2,3,4-Tetrahydronaphthalene

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask to 0-5 °C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of tetralin while maintaining the reaction temperature between 0-5 °C. Vigorous stirring is crucial during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the different isomers and byproducts.

  • Characterization: Characterize the purified products using techniques such as NMR, GC-MS, and IR spectroscopy to confirm their identity and purity.

Reaction Pathway Diagram

Nitration_of_Tetralin Tetralin 1,2,3,4-Tetrahydronaphthalene Mononitro Mononitro-tetralin (5-nitro & 6-nitro isomers) Tetralin->Mononitro HNO3/H2SO4 Oxidation Oxidation Products (Nitrotetralones) Tetralin->Oxidation Oxidation Dinitro Dinitro-tetralin (e.g., 5,7-dinitro) Mononitro->Dinitro Further Nitration Mononitro->Oxidation Oxidation

Caption: Reaction pathways in the nitration of 1,2,3,4-tetrahydronaphthalene.

References

Optimizing Reaction Conditions for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this dinitration reaction.

I. Experimental Protocol: Synthesis of this compound

A foundational method for the synthesis of this compound involves the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). The following protocol is based on established chemical principles and historical methodologies.[1]

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid. The typical molar ratio of sulfuric acid to nitric acid is between 1:1 and 4:1.[2] This highly exothermic process requires careful temperature control.

  • Addition of Tetralin: While maintaining a low temperature (typically between 0°C and 10°C), add 1,2,3,4-tetrahydronaphthalene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. Reaction times can vary, but longer exposure to the acid mixture can lead to decreased yields and the formation of side products.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dinitro Product / Incomplete Reaction 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inefficient mixing.1. Ensure a sufficient excess of the nitrating mixture is used. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time, monitoring the reaction progress by TLC or other analytical methods. 4. Ensure vigorous and effective stirring throughout the reaction.
Formation of Mononitrated Byproducts (e.g., 5-Nitro-1,2,3,4-tetrahydronaphthalene) 1. Insufficient nitrating agent. 2. The second nitration is significantly slower than the first.1. Use a larger excess of the nitrating agent. 2. Increase the reaction temperature slightly or prolong the reaction time after the initial nitration step.
Formation of Other Dinitro Isomers (e.g., 5,6- or 6,7-dinitrotetralin) 1. Reaction conditions favoring the formation of other isomers. Regioselectivity is influenced by the directing effects of the alkyl portion of the tetralin ring.1. Precise control of reaction temperature is crucial. Lower temperatures generally favor the formation of the 5,7-isomer. 2. The choice of nitrating agent and the ratio of acids can influence isomer distribution.
Presence of Oxidized Byproducts 1. Reaction temperature is too high. 2. Use of overly harsh nitrating conditions.1. Maintain a consistently low reaction temperature throughout the addition and reaction phases. 2. Consider using a milder nitrating agent if oxidation is a persistent issue.
Product Fails to Precipitate Upon Quenching 1. The concentration of the product in the reaction mixture is too low. 2. The product is soluble in the quenching medium.1. Concentrate the reaction mixture under reduced pressure before quenching (with appropriate safety precautions). 2. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after quenching and neutralization.
Difficulty in Purifying the Product 1. Presence of multiple isomers and byproducts with similar polarities.1. Employ column chromatography for separation. A step-gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) may be effective. 2. Multiple recrystallizations from a suitable solvent may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the dinitration of tetralin?

A1: The optimal temperature is typically low, in the range of 0°C to 10°C. Maintaining a low temperature is critical to control the exothermic reaction, minimize the formation of oxidized byproducts, and favor the desired 5,7-regioselectivity.

Q2: What is the role of sulfuric acid in the nitrating mixture?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting material (tetralin), you can observe the disappearance of the starting material and the appearance of the product spots.

Q4: What are the expected major byproducts in this reaction?

A4: The primary byproducts are typically mononitrated tetralin (5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene) and other dinitro isomers. The formation of these byproducts is highly dependent on the reaction conditions.

Q5: What is the best method for purifying the final product?

A5: Recrystallization from ethanol is a common and effective method for purifying this compound. If isomeric impurities are present, column chromatography may be necessary for a more thorough purification.

IV. Visualizing the Process

To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.

experimental_workflow Experimental Workflow for the Synthesis of this compound prep Preparation of Nitrating Mixture (H₂SO₄ + HNO₃) add Slow Addition of Tetralin (0-10°C) prep->add react Reaction at Low Temperature add->react quench Quenching on Ice react->quench isolate Isolation by Filtration quench->isolate purify Purification by Recrystallization isolate->purify product This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield? check_reagents Sufficient Nitrating Agent? start->check_reagents check_temp Optimal Temperature? check_reagents->check_temp Yes solution1 Increase Nitrating Agent check_reagents->solution1 No check_time Sufficient Reaction Time? check_temp->check_time Yes solution2 Adjust Temperature check_temp->solution2 No check_mixing Efficient Mixing? check_time->check_mixing Yes solution3 Increase Reaction Time check_time->solution3 No solution4 Improve Stirring check_mixing->solution4 No end Improved Yield check_mixing->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting low product yield during the synthesis.

References

troubleshooting guide for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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Recrystallization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and similar nitroaromatic compounds.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is a relatively nonpolar molecule, so you should select a solvent with a similar polarity. If you are already using a nonpolar solvent, you may need to try a slightly more polar one or a solvent mixture. It is also possible you are not using a sufficient volume of solvent. As a general rule, start with a small amount of solvent and add more in small increments until the solid dissolves at the solvent's boiling point.[1]

Q2: After dissolving the compound and cooling the solution, no crystals have formed. What is the problem?

A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]

  • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.

  • Solvent Evaporation: If the above methods fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool slowly.[2][3]

  • Use a Lower-Boiling Solvent: If oiling out persists, a different solvent with a lower boiling point may be necessary.

Q4: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired compound, reducing the overall yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: My final yield of pure crystals is very low. What could have gone wrong?

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[1][3]

  • Premature crystallization: If the solution cools too quickly during hot gravity filtration, some product may crystallize on the filter paper.

  • Washing with room temperature solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[1]

  • Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. A solvent mixture, such as ethanol/water or acetone/hexane, can also be effective. Perform small-scale solubility tests to identify a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For a final drying, the crystals can be placed in a desiccator.

Quantitative Data

Due to the limited availability of specific solubility data for this compound, the following table provides solubility data for a structurally similar compound, 1,5-dinitronaphthalene, to serve as an initial guide for solvent selection.[5] It is crucial to experimentally determine the optimal solvent for your specific compound.

SolventSolubility of 1,5-dinitronaphthalene (mole fraction x 10³) at 298.15 K (25°C)
Trichloromethane~3.0
Toluene~2.5
Ethyl Acetate~2.0
Acetone~2.0
Ethylbenzene~1.5
Acetonitrile~1.0
1-Propanol~0.5
Ethanol~0.3

Note: This data is for 1,5-dinitronaphthalene and should be used as an estimation. Experimental verification for this compound is essential.

Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Start with Crude This compound B Select Suitable Solvent A->B C Add Minimal Hot Solvent to Dissolve B->C D Add Charcoal (if necessary) C->D Colored Solution? E Hot Gravity Filtration C->E No Colored Impurities D->E F Cool Solution Slowly to Form Crystals E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting Logic

The diagram below outlines the decision-making process for troubleshooting common recrystallization problems.

Troubleshooting_Logic Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Scratch Scratch Flask Inner Surface NoCrystals->Scratch Try First ReheatAddSolvent Reheat and Add More Solvent OiledOut->ReheatAddSolvent Primary Solution CheckSolventVol Review: Was Minimal Solvent Used? LowYield->CheckSolventVol CheckWash Review: Was Cold Solvent Used for Washing? LowYield->CheckWash UseCharcoal Redissolve and Add Activated Charcoal ColoredCrystals->UseCharcoal Seed Add Seed Crystal Scratch->Seed If no success Cool Cool in Ice Bath Seed->Cool If no success Evaporate Evaporate Excess Solvent Cool->Evaporate Last Resort ChangeSolvent Select Lower Boiling Point Solvent ReheatAddSolvent->ChangeSolvent If problem persists

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of Dinitrotetralins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of dinitrotetralins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of dinitrotetralins, providing potential causes and recommended solutions.

Problem 1: Low Yield of Dinitrotetralin

Potential CauseRecommended Solution
Incomplete Nitration - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure completion. However, be aware that prolonged exposure to the acidic nitrating mixture can lead to degradation.[1] - Optimize Nitrating Agent Concentration: Use a higher concentration of nitric acid or a larger excess of the nitrating agent. Fuming nitric acid in combination with sulfuric acid is a common potent nitrating mixture. - Elevated Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Carefully control the temperature, often starting at low temperatures (e.g., 0-10 °C) and allowing the reaction to proceed.
Product Degradation - Excessive Reaction Temperature: Nitration reactions are highly exothermic. Maintain strict temperature control throughout the addition of reagents and the reaction period. Overheating can lead to oxidation and other side reactions. - Prolonged Exposure to Acid: Extended reaction times in a strong acid medium can lead to the degradation of the desired product. Quench the reaction as soon as it reaches completion.[1]
Suboptimal Reagent Purity - Use High-Purity Starting Materials: Ensure that the tetralin and nitrating agents (nitric acid, sulfuric acid) are of high purity to avoid side reactions.

Problem 2: Poor Regioselectivity and Formation of Multiple Isomers

Potential CauseRecommended Solution
Nature of the Substrate and Reaction Conditions - Nitration of Tetralin: The direct nitration of tetralin typically yields a mixture of isomers, with 5-nitro and 6-nitrotetralin being the initial products.[1] Subsequent nitration of these mononitro isomers leads to the formation of various dinitrotetralins. - Directing Effects: The first nitro group is deactivating and meta-directing. This influences the position of the second nitro group. For example, nitration of 5-nitrotetralin would be expected to favor substitution at the 7-position. - Steric Hindrance: Steric hindrance can also play a role in determining the position of the incoming nitro group.
Ineffective Control of Reaction Parameters - Temperature Control: The ratio of isomers can be sensitive to the reaction temperature. Experiment with different temperature profiles to optimize the formation of the desired isomer. - Rate of Addition of Nitrating Agent: A slow and controlled addition of the nitrating agent can improve selectivity by maintaining a more constant reaction temperature and concentration profile.

Problem 3: Formation of Byproducts and Impurities

Potential CauseRecommended Solution
Oxidation of the Benzylic Position - Strong Oxidizing Conditions: The nitrating mixture is a strong oxidizing agent. The benzylic protons of the tetralin ring system are susceptible to oxidation, which can lead to the formation of tetralone derivatives. - Control Temperature: Lowering the reaction temperature can help to minimize oxidative side reactions.
Over-Nitration - Excess Nitrating Agent or Harsh Conditions: The use of a large excess of the nitrating agent or overly aggressive reaction conditions (high temperature, long reaction time) can lead to the formation of trinitrotetralins or other highly nitrated byproducts. - Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent.
Formation of Sulfonated Byproducts - Use of Sulfuric Acid: When using a mixture of nitric and sulfuric acids, sulfonation of the aromatic ring can occur as a competing reaction, although this is generally less favorable than nitration under typical conditions.

Problem 4: Difficulties in Product Isolation and Purification

Potential CauseRecommended Solution
Co-crystallization of Isomers - Similar Physical Properties: Dinitrotetralin isomers often have similar polarities and crystal packing, making their separation by simple crystallization challenging.
Presence of Tarry Byproducts - Degradation and Polymerization: The harsh reaction conditions can lead to the formation of polymeric or tarry materials that can complicate the workup and purification process.
Solutions - Fractional Crystallization: This technique can be effective for separating isomers if there are sufficient differences in their solubilities in a particular solvent system. Experiment with a variety of solvents to find an optimal system. - Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) is recommended to achieve good separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of dinitrotetralins?

A1: The most common method is the direct electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. This method is used for the synthesis of compounds like 5,7-dinitro-1,2,3,4-tetrahydronaphthalene.

Q2: What are the primary dinitrotetralin isomers formed during the direct nitration of tetralin?

A2: The initial mononitration of tetralin typically yields a mixture of 5-nitrotetralin and 6-nitrotetralin.[1] Subsequent nitration of this mixture leads to the formation of various dinitrotetralin isomers. The major dinitro isomers are often 5,7-dinitrotetralin and isomers formed from the nitration of 6-nitrotetralin. The exact isomer distribution is highly dependent on the reaction conditions.

Q3: How does the first nitro group influence the position of the second nitration?

A3: The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, once the first nitro group is introduced onto the aromatic ring of tetralin, it will direct the second incoming nitro group to a meta position. For instance, the nitration of 5-nitrotetralin is expected to favor the introduction of the second nitro group at the 7-position, leading to 5,7-dinitrotetralin.

Q4: What are the key safety precautions to consider during the synthesis of dinitrotetralins?

A4:

  • Highly Exothermic Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Use an ice bath to maintain the desired temperature and add reagents slowly.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potential for Explosive Byproducts: The reaction of organic compounds with strong nitrating agents can potentially form unstable and explosive polynitrated byproducts. Always work on a small scale initially and be aware of the potential hazards.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate the heat and dilute the strong acids.

Q5: How can I confirm the identity and purity of my synthesized dinitrotetralin isomers?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the aromatic ring and confirming the overall structure of the isomers.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

  • Melting Point Analysis: Pure crystalline compounds have sharp melting points. A broad melting point range can indicate the presence of impurities or a mixture of isomers.

  • Chromatography (TLC, GC, HPLC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the purification.

Experimental Protocols

General Protocol for the Dinitration of Tetralin

Disclaimer: This is a general protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a desired volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid. The temperature should be maintained below 10 °C during the addition.

  • Nitration Reaction: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the tetralin solution while maintaining the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude dinitrotetralin product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product is typically a mixture of isomers. Purify the desired dinitrotetralin isomer by fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Nitrating Mixture (HNO3 + H2SO4) nitration Dinitration Reaction (Controlled Temperature) prep_reagents->nitration prep_tetralin Prepare Tetralin Solution prep_tetralin->nitration monitoring Monitor Progress (TLC/GC) nitration->monitoring quench Quench on Ice monitoring->quench filtration Filter and Wash quench->filtration purification Purify Isomers (Crystallization/Chromatography) filtration->purification

Caption: A generalized workflow for the synthesis of dinitrotetralins.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_isomer Isomer Separation cluster_byproducts Byproduct Minimization start Problem Encountered low_yield Low Yield? start->low_yield isomer_issue Isomer Mixture? start->isomer_issue byproducts Byproducts Present? start->byproducts incomplete_rxn Check Reaction Time/ Concentration low_yield->incomplete_rxn Yes degradation Check Temperature/ Reaction Time low_yield->degradation Yes fractional_crystallization Fractional Crystallization isomer_issue->fractional_crystallization Yes column_chromatography Column Chromatography isomer_issue->column_chromatography Yes control_temp Lower Reaction Temperature byproducts->control_temp Yes control_stoich Adjust Stoichiometry byproducts->control_stoich Yes

Caption: A troubleshooting decision tree for dinitrotetralin synthesis.

References

Technical Support Center: Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can be attributed to several factors, especially during scale-up. Key areas to investigate include:

  • Reaction Temperature: The nitration of tetralin is highly exothermic. Inadequate temperature control can lead to side reactions and degradation of the desired product. It is crucial to maintain a low temperature, ideally at or below 0°C, during the addition of the nitrating agent.[1]

  • Reaction Time: Prolonged exposure of the product to the strong acidic conditions of the reaction mixture can lead to decomposition and a sharp decrease in yield.[1] The reaction should be monitored closely and quenched as soon as the formation of the desired product is maximized.

  • Stirring Efficiency: Inadequate stirring can result in localized "hot spots" where the temperature rises significantly, leading to the formation of byproducts.[1] Ensure that the stirring is vigorous enough to maintain a homogenous mixture throughout the reaction.

  • Ring Opening: At elevated temperatures, the tetralin ring system can undergo cleavage, which reduces the efficiency of the dinitration reaction.[2]

Q2: I am observing a significant amount of mono-nitrated product. How can I drive the reaction towards dinitration?

A2: The second nitration is generally more difficult than the first due to the deactivating effect of the first nitro group.[3] To favor dinitration, consider the following:

  • Nitrating Agent: The choice of nitrating agent is critical. While a mixture of nitric acid and sulfuric acid can be effective for mono-nitration, dinitration may require a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and oleum.[3]

  • Reaction Conditions: Harsher reaction conditions, such as a slight increase in temperature after the initial dinitration or a longer reaction time, may be necessary to introduce the second nitro group. However, this must be carefully balanced against the risk of side reactions.

Q3: My product is not precipitating after quenching the reaction with ice water. What should I do?

A3: Failure to precipitate can be a common issue, especially with complex reaction mixtures.[3] If your product remains in solution, consider the following steps:

  • Extraction: Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide solution) and then perform an extraction with a suitable organic solvent. A solvent system like a 4:1 mixture of chloroform and isopropanol has been suggested for similar compounds.[3]

  • Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can sometimes help to decrease the solubility of the organic product and promote its separation.

Q4: How can I minimize the formation of other dinitro isomers?

A4: The regioselectivity of the nitration reaction is influenced by the directing effects of the substituents on the tetralin ring. To minimize the formation of unwanted isomers:

  • Temperature Control: Maintaining a consistently low reaction temperature can enhance the selectivity of the nitration.

  • Rate of Addition: The slow, drop-wise addition of the nitrating agent to the substrate solution can help to control the reaction and improve selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[2] This typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters to control are:

  • Temperature: As the reaction is highly exothermic, maintaining a low and stable temperature is paramount to prevent side reactions and ensure a good yield.[1]

  • Rate of Reagent Addition: The slow and controlled addition of the nitrating agent is crucial for managing the reaction's exothermicity and improving selectivity.[1]

  • Stirring: Effective stirring is essential for maintaining a homogeneous reaction mixture and preventing localized overheating.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitro groups.[2] Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction.

Q4: What are the key safety precautions to consider for this synthesis?

A4: The nitration of aromatic compounds is a potentially hazardous reaction. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add the nitrating agent slowly.

  • Quenching: The quenching of the reaction mixture with water should be done carefully and slowly to avoid a violent reaction.

Data Presentation

Table 1: Effect of Nitrating Agent on Yield

Nitrating AgentTemperature (°C)Reaction Time (min)Reported Yield (%)Reference
HNO₃/H₂SO₄020Decreased with prolonged exposure[1]
Fuming HNO₃/H₂SO₄≤ 020Improved yields over conventional methods[1]

Table 2: Influence of Reaction Conditions on Product Yield

ParameterConditionEffect on YieldReference
TemperatureHighLower yields[1]
Reaction TimeLongSharply decreases yield[1]
StirringIneffectiveFormation of side products, lower yield[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform/Isopropanol mixture)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 1,2,3,4-tetrahydronaphthalene to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the tetralin solution from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 30-60 minutes). Monitor the reaction progress using TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • If the product precipitates, filter the solid, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • If the product does not precipitate, neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_tetralin Cool Tetralin in Sulfuric Acid reaction Slowly add Nitrating Mixture to Tetralin Solution at <= 0°C prep_tetralin->reaction prep_nitrating_agent Prepare Nitrating Mixture (HNO3/H2SO4) prep_nitrating_agent->reaction stir Stir at 0°C and Monitor by TLC reaction->stir quench Quench by Pouring onto Ice stir->quench check_precipitate Check for Precipitate quench->check_precipitate filter Filter and Wash Solid check_precipitate->filter Yes extract Neutralize and Extract with Organic Solvent check_precipitate->extract No purify Recrystallization or Column Chromatography filter->purify dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate evaporate->purify characterize Characterize Final Product (NMR, etc.) purify->characterize

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed q_temp Was reaction temperature maintained at <= 0°C? start->q_temp s_temp Improve cooling efficiency. Use ice-salt bath. Monitor temperature closely. q_temp->s_temp No q_stirring Was stirring vigorous and efficient? q_temp->q_stirring Yes end Re-run experiment with optimized parameters s_temp->end s_stirring Use a more powerful stirrer. Ensure proper vortex formation. q_stirring->s_stirring No q_time Was the reaction time optimized? q_stirring->q_time Yes s_stirring->end s_time Monitor reaction by TLC to avoid prolonged exposure to acid. q_time->s_time No q_nitrating_agent Is the nitrating agent appropriate for dinitration? q_time->q_nitrating_agent Yes s_time->end s_nitrating_agent Consider using fuming nitric acid or oleum for dinitration. q_nitrating_agent->s_nitrating_agent No q_nitrating_agent->end Yes s_nitrating_agent->end

Caption: A logical flowchart for troubleshooting low product yield.

reaction_parameters Relationship between Reaction Parameters and Outcomes cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Product Yield temp->yield Low temp increases purity Product Purity / Isomer Ratio temp->purity Low temp improves side_reactions Side Reactions (e.g., ring opening) temp->side_reactions High temp increases time Reaction Time time->yield Optimal time maximizes time->side_reactions Long time increases stirring Stirring Efficiency stirring->yield Good stirring increases stirring->side_reactions Poor stirring increases nitrating_agent Nitrating Agent Strength nitrating_agent->yield Stronger agent for dinitration nitrating_agent->purity Affects isomer ratio

References

Technical Support Center: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The information is designed to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition pathways for this compound?

A1: While specific experimental studies on the decomposition of this compound are not extensively documented in publicly available literature, the decomposition pathways can be predicted based on the chemistry of nitroaromatic compounds. The primary reactive sites are the nitro groups.[1] Potential decomposition pathways include:

  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, forming 5,7-diamino-1,2,3,4-tetrahydronaphthalene. This is a common reaction for nitroaromatic compounds and can be a key step in further transformations.[1]

  • Thermal Decomposition: Upon heating, nitroaromatic compounds can undergo complex decomposition reactions, potentially leading to the release of nitrogen oxides (NOx) and the formation of various aromatic and aliphatic fragments. The parent compound, 1,2,3,4-tetrahydronaphthalene, decomposes on heating to produce irritating fumes.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds. This can involve nitro-to-nitrite isomerization or cleavage of the C-NO2 bond.

Q2: What are the primary safety concerns when handling this compound?

A2: The primary safety concerns are related to the potential for thermal instability and the hazards associated with nitroaromatic compounds. The parent molecule, 1,2,3,4-tetrahydronaphthalene, can form explosive peroxides upon prolonged contact with air and light.[3] Although the dinitro-derivative's specific peroxide-forming tendencies are not documented, it is prudent to handle it with similar precautions. Additionally, heating may lead to violent rupture of containers.[3]

Q3: How can I monitor the stability of my this compound sample?

A3: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for assessing the purity of the compound and detecting the appearance of degradation products. It is advisable to develop a stability-indicating method that separates the parent compound from any potential degradants.

Q4: What analytical techniques are recommended for identifying decomposition products?

A4: To identify unknown decomposition products, a combination of chromatographic separation and mass spectrometry is highly effective. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide molecular weight and fragmentation information for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of isolated degradation products.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected color change (e.g., yellowing) of the sample upon storage. Photodegradation or reaction with air.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Inconsistent experimental results or appearance of unknown peaks in chromatograms. Decomposition of the compound in solution or during the experiment.Prepare solutions fresh before use. Avoid prolonged exposure to light or elevated temperatures. Check the compatibility of the compound with the solvents and other reagents used in your experiment.
Low yield or formation of side products during a reaction involving the nitro groups. Incomplete reaction or competing side reactions.Optimize reaction conditions (temperature, reaction time, catalyst, etc.). Ensure the purity of your starting material. Use analytical techniques like HPLC or TLC to monitor the reaction progress.
Difficulty in separating the parent compound from its degradation products. Similar polarity of the parent compound and its degradants.Modify the chromatographic conditions. For HPLC, this could involve changing the mobile phase composition, gradient, column type, or pH. For GC, adjusting the temperature program may be effective.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability using HPLC

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare samples for analysis by diluting the stock solution to a suitable concentration within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength determined by the UV spectrum of the compound.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the parent compound over time.

Visualizations

Decomposition_Pathways This compound This compound Reduction Reduction This compound->Reduction Reducing Agents Thermal Stress Thermal Stress This compound->Thermal Stress Heat Photochemical Stress Photochemical Stress This compound->Photochemical Stress Light (UV) 5,7-Diamino-1,2,3,4-tetrahydronaphthalene 5,7-Diamino-1,2,3,4-tetrahydronaphthalene Reduction->5,7-Diamino-1,2,3,4-tetrahydronaphthalene NOx + Aromatic/Aliphatic Fragments NOx + Aromatic/Aliphatic Fragments Thermal Stress->NOx + Aromatic/Aliphatic Fragments Isomers and Cleavage Products Isomers and Cleavage Products Photochemical Stress->Isomers and Cleavage Products

Caption: Hypothetical decomposition pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity pure Purity is High check_purity->pure Yes impure Purity is Low check_purity->impure No check_conditions Review Experimental Conditions (Solvent, Temp, Light) pure->check_conditions purify Purify Starting Material impure->purify purify->check_purity harsh_conditions Harsh Conditions check_conditions->harsh_conditions Yes mild_conditions Mild Conditions check_conditions->mild_conditions No modify_conditions Modify Conditions (e.g., lower temp, protect from light) harsh_conditions->modify_conditions analyze_products Analyze Byproducts (LC-MS, GC-MS) mild_conditions->analyze_products modify_conditions->check_conditions end Problem Resolved analyze_products->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Comparative Analysis of Dinitrotetralin Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the synthesis, chemical properties, and biological activities of dinitrotetralin isomers. While extensive research exists for structurally related nitroaromatic compounds, such as dinitrotoluenes (DNTs), direct comparative studies on dinitrotetralin isomers are not readily found. This guide summarizes the challenges in sourcing relevant data and provides a framework for the type of information required for a thorough comparative analysis, should such data become available in the future.

Challenges in Data Acquisition

Initial searches for "dinitrotetralin isomers" yielded information predominantly on dinitrotoluene (DNT) isomers. Despite efforts to identify alternative chemical nomenclature, Chemical Abstracts Service (CAS) numbers, and specific synthesis pathways for dinitrotetralin isomers, no substantial experimental data could be retrieved from scientific databases and publications. This suggests that dinitrotetralin and its isomers are not widely studied or reported in the accessible scientific literature.

Framework for Future Comparative Analysis

For a comprehensive comparative analysis of dinitrotetralin isomers, the following experimental data and protocols would be essential. This framework is based on the standard methodologies used for evaluating related nitroaromatic compounds.

Physicochemical Properties

A fundamental comparison would involve the characterization of the basic physical and chemical properties of each isomer.

Table 1: Required Physicochemical Data for Dinitrotetralin Isomers

PropertyIsomer 1Isomer 2Isomer 'n'
Molecular Weight
Melting Point (°C)
Boiling Point (°C)
Water Solubility (mg/L)
LogP (Octanol-Water Partition Coefficient)
pKa
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)

Experimental Protocols:

  • Melting and Boiling Points: Determined using standard capillary methods or differential scanning calorimetry (DSC).

  • Solubility: Measured using the shake-flask method followed by quantification via high-performance liquid chromatography (HPLC).

  • LogP: Determined by the shake-flask method or calculated using validated software.

  • Spectroscopy: Standard spectroscopic techniques would be employed to confirm the structure and purity of each synthesized isomer.

Toxicological Profile

Assessing the toxicity of each isomer is crucial for understanding their potential biological impact.

Table 2: Key Toxicological Endpoints for Dinitrotetralin Isomers

| Parameter | Assay | Isomer 1 | Isomer 2 | Isomer 'n' | | :--- | :--- | :--- | :--- | | Cytotoxicity | MTT or LDH assay in relevant cell lines (e.g., HepG2) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | | Genotoxicity | Ames test (bacterial reverse mutation assay) | Revertant Colonies | Revertant Colonies | Revertant Colonies | | Acute Toxicity | In vivo rodent model (e.g., rat or mouse) | LD₅₀ (mg/kg) | LD₅₀ (mg/kg) | LD₅₀ (mg/kg) |

Experimental Protocols:

  • MTT Assay: Cells would be incubated with varying concentrations of each isomer for a specified period (e.g., 24, 48 hours). The viability would be assessed by measuring the reduction of MTT to formazan.

  • Ames Test: Different strains of Salmonella typhimurium would be exposed to the isomers with and without metabolic activation (S9 mix) to assess mutagenicity.

  • Acute Toxicity Study: The isomers would be administered to animals via a relevant route (e.g., oral gavage), and mortality would be observed over a 14-day period to determine the LD₅₀.

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of each isomer is vital for any potential therapeutic application.

Table 3: Essential Pharmacokinetic Parameters for Dinitrotetralin Isomers

| Parameter | In Vitro/In Vivo Model | Isomer 1 | Isomer 2 | Isomer 'n' | | :--- | :--- | :--- | :--- | | Metabolic Stability | Liver microsomes or hepatocytes | Half-life (min) | Half-life (min) | Half-life (min) | | Plasma Protein Binding | Equilibrium dialysis | % Bound | % Bound | % Bound | | Bioavailability | In vivo rodent model | F (%) | F (%) | F (%) | | Clearance | In vivo rodent model | CL (mL/min/kg) | CL (mL/min/kg) | CL (mL/min/kg) | | Volume of Distribution | In vivo rodent model | Vd (L/kg) | Vd (L/kg) | Vd (L/kg) |

Experimental Protocols:

  • Metabolic Stability Assay: Isomers would be incubated with liver microsomes, and the disappearance of the parent compound would be monitored over time by LC-MS/MS.

  • Pharmacokinetic Study: Following intravenous and oral administration to rodents, blood samples would be collected at various time points. The concentration of the isomers in plasma would be determined by a validated analytical method to calculate pharmacokinetic parameters.

Visualization of Experimental Workflows

Should data become available, graphical representations of experimental workflows and signaling pathways would be crucial for clear communication.

Experimental_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_testing Comparative Analysis Synthesis Synthesis of Dinitrotetralin Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Physicochemical Physicochemical Profiling Characterization->Physicochemical Toxicology Toxicological Assessment Characterization->Toxicology Pharmacokinetics Pharmacokinetic Evaluation Characterization->Pharmacokinetics

Caption: A generalized workflow for the synthesis and comparative analysis of chemical isomers.

Conclusion

A detailed comparative analysis of dinitrotetralin isomers is currently not feasible due to the absence of published experimental data. The framework provided outlines the necessary experimental investigations required to build a comprehensive understanding of these compounds. Future research focusing on the synthesis and characterization of dinitrotetralin isomers would be the first critical step towards enabling such a comparative study. Researchers in the fields of medicinal chemistry, toxicology, and drug development are encouraged to address this knowledge gap.

Validating the Structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene against its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). By understanding the influence of the nitro functional groups on the spectra, researchers can effectively validate the structure of the synthesized molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and includes visualizations to clarify the analytical workflow and structural elucidation logic.

Spectroscopic Data Comparison

The introduction of two nitro groups at the 5- and 7-positions of the tetralin scaffold significantly alters its spectroscopic properties. The following tables summarize the expected quantitative data for this compound and compares it with the experimental data of 1,2,3,4-tetrahydronaphthalene.

Table 1: ¹H NMR Data (Predicted for this compound in CDCl₃, 400 MHz) vs. Experimental Data for 1,2,3,4-Tetrahydronaphthalene

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for 1,2,3,4-Tetrahydronaphthalene (ppm) Expected Multiplicity
H-6, H-8~8.5 - 8.07.08s
H-1, H-4~3.1 - 2.92.77t
H-2, H-3~2.0 - 1.81.80m

Note: The presence of two strongly electron-withdrawing nitro groups is expected to cause a significant downfield shift for the aromatic protons (H-6 and H-8) and a moderate downfield shift for the benzylic protons (H-1 and H-4).

Table 2: ¹³C NMR Data (Predicted for this compound in CDCl₃) vs. Experimental Data for 1,2,3,4-Tetrahydronaphthalene

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm) Experimental Chemical Shift (δ) for 1,2,3,4-Tetrahydronaphthalene (ppm)
C-5, C-7~150 - 145129.3
C-4a, C-8a~140 - 135137.3
C-6, C-8~125 - 120125.6
C-1, C-4~30 - 2829.6
C-2, C-3~23 - 2123.4

Note: The carbons directly attached to the nitro groups (C-5 and C-7) will be significantly deshielded and shifted downfield. The other aromatic carbons will also be affected, though to a lesser extent.

Table 3: Key IR Absorption Bands (Predicted) vs. Experimental Data for Parent Compound

Functional Group Expected Wavenumber for this compound (cm⁻¹) Experimental Wavenumber for 1,2,3,4-Tetrahydronaphthalene (cm⁻¹)
Aromatic C-H Stretch3100 - 30003066, 3019
Aliphatic C-H Stretch3000 - 28502929, 2860
Asymmetric NO₂ Stretch1550 - 1500-
Symmetric NO₂ Stretch1370 - 1330-
Aromatic C=C Stretch1620 - 14501485, 1452

Note: The most prominent new peaks in the IR spectrum of the dinitrated compound will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups.

Table 4: Mass Spectrometry Data (Expected for this compound)

Ion Expected m/z Notes
[M]⁺222Molecular ion
[M-NO₂]⁺176Loss of a nitro group
[M-2NO₂]⁺130Loss of two nitro groups
[C₈H₈]⁺104Further fragmentation

Note: The molecular ion peak is expected at m/z 222. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group(s).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of the spectroscopic analysis to validate the structure of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of Putative This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms comparison Comparison of Experimental Data with Predicted Spectra and Parent Compound Data nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmation of This compound comparison->confirmation

Caption: Analytical workflow for the structural validation of this compound.

structural_elucidation cluster_data Spectroscopic Data cluster_deduction Structural Deduction H_NMR ¹H NMR: - Aromatic signals shifted downfield - Two distinct aromatic protons - Aliphatic signals present Aromatic_Ring Presence of a substituted benzene ring H_NMR->Aromatic_Ring Aliphatic_Ring Presence of a saturated four-carbon chain H_NMR->Aliphatic_Ring C_NMR ¹³C NMR: - Deshielded carbons attached to NO₂ - Correct number of aromatic and aliphatic carbons C_NMR->Aromatic_Ring C_NMR->Aliphatic_Ring IR IR: - Strong NO₂ stretching bands - Presence of aromatic and aliphatic C-H stretches IR->Aromatic_Ring IR->Aliphatic_Ring Nitro_Groups Presence of two nitro groups IR->Nitro_Groups MS MS: - Molecular ion at m/z 222 - Fragmentation shows loss of NO₂ groups MS->Nitro_Groups Substitution_Pattern 5,7-Substitution pattern confirmed by NMR coupling (or lack thereof) and chemical shifts Aromatic_Ring->Substitution_Pattern Final_Structure Validated Structure: This compound Aliphatic_Ring->Final_Structure Nitro_Groups->Substitution_Pattern Substitution_Pattern->Final_Structure

Caption: Logical process for deducing the structure from combined spectroscopic data.

mass_spec_fragmentation mol_ion Molecular Ion [C₁₀H₁₀N₂O₄]⁺ m/z = 222 frag1 Fragment 1 [C₁₀H₁₀NO₂]⁺ m/z = 176 mol_ion:f2->frag1:f2 - NO₂ frag2 Fragment 2 [C₁₀H₁₀]⁺ m/z = 130 frag1:f2->frag2:f2 - NO₂

Caption: Expected primary fragmentation pathway for this compound in Mass Spectrometry.

A Comparative Analysis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene and Other Key Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical research and drug development, nitroaromatic compounds represent a class of molecules with diverse applications, ranging from synthetic intermediates to energetic materials. This guide provides a detailed comparison of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene against other prominent nitroaromatic compounds, namely Dinitrotoluene (DNT), Trinitrotoluene (TNT), and Nitrobenzene. The comparison focuses on their synthesis, physicochemical properties, reactivity, and toxicological profiles, supported by available experimental data.

Physicochemical Properties

The physicochemical properties of these compounds, summarized in the table below, dictate their behavior in various chemical and biological systems. These properties influence their solubility, reactivity, and potential for environmental distribution.

PropertyThis compoundDinitrotoluene (2,4-DNT)Trinitrotoluene (2,4,6-TNT)Nitrobenzene
Molecular Formula C₁₀H₁₀N₂O₄C₇H₆N₂O₄C₇H₅N₃O₆C₆H₅NO₂
Molecular Weight ( g/mol ) 222.20182.14227.13123.11
Appearance Pale yellow crystalline solidPale yellow crystalline solidPale yellow crystalline solidPale yellow oily liquid
Melting Point (°C) Not available7080.355.7
Boiling Point (°C) Not available300 (decomposes)240 (decomposes)210.9
Solubility in Water Not available0.27 g/L at 20°C0.13 g/L at 20°C1.9 g/L at 20°C

Reactivity Profile

The reactivity of nitroaromatic compounds is largely governed by the electron-withdrawing nature of the nitro groups, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution.[1] The presence of multiple nitro groups, as in DNT and TNT, enhances this effect.

This compound , with its two nitro groups, is expected to be more reactive towards nucleophiles than nitrobenzene but potentially less so than TNT.[1] The partially saturated tetralin ring may also influence its reactivity compared to the fully aromatic toluene-based compounds.

Dinitrotoluene (DNT) and Trinitrotoluene (TNT) are well-known for their explosive properties, a result of the rapid release of energy upon decomposition.[2][3] This high reactivity is due to the presence of multiple nitro groups, which create a highly oxidized molecule with weak C-NO₂ bonds. Industrially, the synthesis of TNT is a three-step process involving the nitration of toluene to mononitrotoluene (MNT), then to dinitrotoluene (DNT), and finally to TNT.[3]

Nitrobenzene is less reactive than benzene towards electrophilic substitution due to the deactivating nitro group. However, it is more susceptible to nucleophilic attack. It is a versatile starting material for the synthesis of other aromatic compounds, most notably aniline.

Experimental Protocols: Synthesis of Nitroaromatic Compounds

The synthesis of nitroaromatic compounds is typically achieved through the electrophilic nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid.

Representative Experimental Protocol: Nitration of an Aromatic Compound

This protocol provides a general procedure for the nitration of an aromatic compound, which can be adapted for the synthesis of the compounds discussed.

Materials:

  • Aromatic precursor (e.g., Tetralin for this compound)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of the aromatic precursor to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (typically 1-3 hours) to ensure complete nitration.

  • Pour the reaction mixture slowly onto crushed ice with stirring. The crude nitroaromatic product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitroaromatic compound.

  • Dry the purified crystals in a desiccator.

Experimental Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Aromatic Precursor C Reaction Vessel (Controlled Temp.) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Precipitation (Ice Water) C->D E Filtration D->E F Recrystallization E->F G Drying F->G H Nitroaromatic Compound G->H Purified Product

A generalized workflow for the synthesis and purification of nitroaromatic compounds.

Toxicological Comparison

Nitroaromatic compounds are known for their toxicity, which is primarily mediated by the reduction of the nitro group to form reactive intermediates that can lead to oxidative stress and cellular damage.

CompoundAcute Oral LD₅₀ (Rat)Key Toxic Effects
This compound Data not availableExpected to exhibit toxicity similar to other dinitroaromatics.
Dinitrotoluene (2,4-DNT) 268 mg/kgMethemoglobinemia, liver damage, reproductive toxicity.[4]
Trinitrotoluene (2,4,6-TNT) 795 mg/kgAnemia, liver damage, skin irritation, potential carcinogen.[2][3]
Nitrobenzene 640 mg/kgMethemoglobinemia, central nervous system depression, liver and kidney damage.
Mechanism of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds generally proceeds through a common mechanism involving the enzymatic reduction of the nitro group. This process generates nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. This cellular damage can trigger various signaling pathways, leading to inflammation, apoptosis, and other toxic outcomes.

General Mechanism of Nitroaromatic Toxicity:

G Nitroaromatic Nitroaromatic Compound Nitroreductase Nitroreductase (Enzyme) Nitroaromatic->Nitroreductase Reduction NitroAnion Nitro Anion Radical Nitroreductase->NitroAnion ROS Reactive Oxygen Species (ROS) NitroAnion->ROS Reaction with O2 CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage SignalingPathways Activation of Stress Signaling Pathways CellularDamage->SignalingPathways

The general mechanism of toxicity for nitroaromatic compounds.

Two key signaling pathways often implicated in the cellular response to the oxidative stress induced by nitroaromatic compounds are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway Activation: Oxidative stress can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G ROS ROS (from Nitroaromatic) IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to Degradation of IκBα IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Activation of the NF-κB signaling pathway by nitroaromatic-induced oxidative stress.

MAPK Signaling Pathway Activation: ROS can also activate various components of the MAPK signaling cascades (e.g., ASK1), leading to the sequential phosphorylation and activation of downstream kinases (e.g., p38, JNK). These activated MAPKs then translocate to the nucleus to regulate the activity of transcription factors involved in cellular responses such as apoptosis and inflammation.

G ROS ROS (from Nitroaromatic) ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK Phosphorylates MAPK p38, JNK MKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus->TranscriptionFactors Activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Activation of MAPK signaling pathways by nitroaromatic-induced oxidative stress.

Conclusion

This compound, as a dinitroaromatic compound, shares many characteristics with other well-studied nitroaromatics like DNT and TNT in terms of its synthesis, expected reactivity, and toxicological profile. The presence of two nitro groups suggests a significant degree of reactivity and biological activity. However, the lack of specific experimental data for this compound highlights the need for further research to fully characterize its properties and potential applications. Understanding the comparative performance of such compounds is crucial for researchers and professionals in drug development and chemical safety to make informed decisions regarding their use and handling. The general mechanisms of toxicity involving oxidative stress and the activation of key signaling pathways like NF-κB and MAPK provide a framework for predicting the biological effects of lesser-studied nitroaromatic compounds.

References

A Comparative Guide to the Nitration of Tetralin: Performance of Various Nitrating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nitration of tetralin is a critical step in the synthesis of various pharmacologically active molecules. The regioselectivity of this reaction, dictating the position of the nitro group on the aromatic ring, is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of the performance of different nitrating agents for the nitration of tetralin, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic goals.

The nitration of tetralin primarily yields two isomeric products: 5-nitrotetralin (α-nitrotetralin) and 6-nitrotetralin (β-nitrotetralin). The ratio of these isomers is a key performance indicator for a given nitrating agent, alongside the overall yield of the reaction. This guide focuses on a selection of commonly employed nitrating agents and analyzes their effectiveness in the nitration of tetralin.

Performance Comparison of Nitrating Agents

The following table summarizes the quantitative data on the performance of different nitrating agents in the nitration of tetralin. The data highlights the variations in total yield and the ratio of the resulting 5-nitro and 6-nitro isomers.

Nitrating AgentSolvent(s)Temperature (°C)Total Yield (%)5-Nitrotetralin (%)6-Nitrotetralin (%)Reference
HNO₃ / H₂SO₄Acetic Anhydride-10955842[1]
Acetyl Nitrate (from HNO₃/Ac₂O)Acetic Anhydride20-2585-905545[2]
Benzoyl NitrateCarbon Tetrachloride0906337[3]
Copper(II) NitrateAcetic Anhydride25-30HighPredominantly 5-NitroMinor[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Nitration with Nitric Acid and Sulfuric Acid (Mixed Acid)

This method is a conventional approach for aromatic nitration.

Procedure:

  • A solution of tetralin (1 equivalent) in acetic anhydride is prepared and cooled to -10°C in an ice-salt bath.

  • A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise to the tetralin solution while maintaining the temperature at -10°C with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -10°C.

  • The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a dilute sodium bicarbonate solution, then dried.

  • The isomeric products are separated and purified by column chromatography on silica gel.[1]

Nitration with Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent compared to the mixed acid system.

Procedure:

  • Acetic anhydride (2 equivalents) is cooled in an ice bath, and concentrated nitric acid (1.1 equivalents) is added dropwise with stirring to generate acetyl nitrate in situ.

  • Tetralin (1 equivalent) is then added slowly to the freshly prepared acetyl nitrate solution at a temperature maintained between 20-25°C.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The mixture is poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting residue containing the nitro isomers is purified by chromatography.[2]

Nitration with Benzoyl Nitrate

Benzoyl nitrate offers another alternative for the nitration of sensitive substrates.

Procedure:

  • Benzoyl nitrate is prepared by reacting benzoyl chloride with silver nitrate in a suitable solvent like carbon tetrachloride.

  • A solution of tetralin (1 equivalent) in carbon tetrachloride is cooled to 0°C.

  • The freshly prepared solution of benzoyl nitrate (1.1 equivalents) is added dropwise to the tetralin solution with stirring, while maintaining the temperature at 0°C.

  • The reaction is stirred for several hours at 0°C.

  • The reaction mixture is filtered to remove silver chloride, and the filtrate is washed with a sodium carbonate solution and water.

  • The organic layer is dried, and the solvent is removed under reduced pressure. The product mixture is then subjected to chromatographic separation.[3]

Reaction Mechanism and Workflow

The nitration of tetralin proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution Nitrating Agent Nitrating Agent NO2+ NO2+ Nitrating Agent->NO2+ Activation Tetralin Tetralin Sigma Complex Sigma Complex Tetralin->Sigma Complex + NO2+ Nitrotetralin Nitrotetralin Sigma Complex->Nitrotetralin - H+

Caption: General mechanism of tetralin nitration.

The experimental workflow for a typical nitration experiment followed by product analysis is outlined below.

Nitration_Workflow Start Start Reaction Setup Prepare Tetralin Solution and Cool Start->Reaction Setup Nitrating Agent Addition Add Nitrating Agent Dropwise Reaction Setup->Nitrating Agent Addition Reaction Stir at Controlled Temperature Nitrating Agent Addition->Reaction Workup Quench with Ice-Water and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Isomers (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for tetralin nitration.

Conclusion

The choice of nitrating agent significantly impacts the yield and regioselectivity of tetralin nitration. For achieving high yields, a mixed acid system of nitric acid and sulfuric acid is effective, providing a total yield of up to 95%.[1] However, this method results in a lower proportion of the 5-nitro isomer compared to other agents. For a higher preference for the 5-nitrotetralin isomer, benzoyl nitrate and copper(II) nitrate in acetic anhydride are more suitable choices, with benzoyl nitrate yielding a 63:37 ratio of 5-nitro to 6-nitro isomers.[3][4] Acetyl nitrate presents a good balance between yield and regioselectivity.[2] The selection of the optimal nitrating agent should, therefore, be guided by the desired isomeric product and the required overall yield for the specific application. Researchers should also consider the harshness of the reaction conditions and the safety precautions associated with each reagent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both highly effective for the separation and quantification of nitroaromatic compounds. The choice between the two often depends on the sample matrix, the required sensitivity, and the thermal stability of the analyte.

  • HPLC-UV: This technique is robust, widely available, and suitable for the routine analysis of thermally labile compounds. It offers good linearity and precision. The use of a Diode Array Detector (DAD) or a multi-wavelength UV detector allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity.

  • GC-MS: This method provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification of the analyte based on its mass spectrum. It is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection in HPLC. However, it requires the analyte to be thermally stable and volatile.

Data Presentation: Performance Characteristics of Analogous Methods

The following tables summarize the performance characteristics of validated HPLC and GC-MS methods for the analysis of dinitrotoluenes, which are structurally and chemically similar to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. These values provide a benchmark for what can be expected when developing and validating methods for the target compound.

Table 1: HPLC Method Performance for Dinitrotoluene Analysis

ParameterPerformance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.09 - 1.32 ppm
Limit of Quantification (LOQ)0.31 - 4.42 ppm
Accuracy (Recovery)95.3% - 104.3%
Precision (%RSD)< 2%

Data adapted from a validated RP-HPLC method for organic explosive compounds.[1]

Table 2: GC-MS Method Performance for Dinitrotoluene Analysis

ParameterPerformance
Linearity (R²)0.9986
Limit of Detection (LOD)5.8 pg (for TNT)
Limit of Quantification (LOQ)2.37 µg/mL
Accuracy (% Relative Error)2.3%
Precision (%RSD)3.1%

Data adapted from a validated GC-MS method for nitroaromatic explosives in soil.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols for analogous compounds can serve as a starting point for the development of methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reversed-phase HPLC method for the separation of organic explosive compounds.[1]

1. Sample Preparation:

  • Accurately weigh a standard of the analyte and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • For unknown samples, dissolve a known amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of isopropyl alcohol and water (e.g., 22:78 v/v).[1]
  • Flow Rate: 1.7 mL/min.[1]
  • Injection Volume: 20 µL.
  • Detector: UV detector set at an appropriate wavelength for the dinitroaromatic compound (e.g., 254 nm).
  • Column Temperature: Ambient or controlled (e.g., 30 °C).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the analysis of nitroaromatic explosives in soil.[2][3]

1. Sample Preparation (for solid samples):

  • Accurately weigh a sample of the soil into a vial.
  • Add a known volume of an appropriate solvent (e.g., methylene chloride).[2]
  • Extract the analytes using sonication for a specified time (e.g., 15 minutes).[2]
  • Allow the solid particles to settle and carefully transfer the supernatant to a clean vial for analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Injector: Splitless or pulsed splitless injection at a suitable temperature (e.g., 250 °C).
  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum.
  • For quantification in SIM mode, monitor characteristic ions of the analyte.
  • Generate a calibration curve using standards and determine the concentration in unknown samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway for the analysis of nitroaromatic compounds.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_objective Define Objective: Compare HPLC and GC-MS select_methods Select Analytical Methods (HPLC-UV & GC-MS) define_objective->select_methods define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) select_methods->define_parameters prep_samples Prepare Standard and Quality Control Samples run_hplc Analyze Samples by HPLC-UV prep_samples->run_hplc run_gcms Analyze Samples by GC-MS prep_samples->run_gcms collect_data_hplc Collect HPLC Data run_hplc->collect_data_hplc collect_data_gcms Collect GC-MS Data run_gcms->collect_data_gcms compare_data Compare Performance Data (Tabulate Results) collect_data_hplc->compare_data collect_data_gcms->compare_data assess_equivalence Assess Method Equivalence (Statistical Analysis) compare_data->assess_equivalence documentation Document Cross-Validation Report assess_equivalence->documentation

Caption: Workflow for the cross-validation of two analytical methods.

analytical_pathway cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Bulk Material or Formulation Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC (Separation) Filtration->HPLC GC GC (Separation) Filtration->GC UV_Detector UV Detector (Detection) HPLC->UV_Detector MS_Detector Mass Spectrometer (Detection & Identification) GC->MS_Detector Quantification Quantification (Calibration Curve) UV_Detector->Quantification Identification Identification (Mass Spectrum) MS_Detector->Identification Final_Report Final Analytical Report Quantification->Final_Report Identification->Quantification

Caption: General analytical pathway for nitroaromatic compounds.

References

A Comparative Review of Synthesis Methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the synthesis methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic compound. The primary and most historically significant method for its preparation is the direct nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This document details the available experimental protocols, presents quantitative data for comparison, and offers visual representations of the synthesis workflow.

Introduction

This compound is a dinitro derivative of tetralin. The introduction of two nitro groups into the aromatic ring of tetralin significantly influences its chemical properties and reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. Early explorations into the synthesis of dinitrotetrahydronaphthalenes were conducted by Schroeter in 1922 and further investigated by Veselý and Kapp in 1931, laying the groundwork for understanding the electrophilic substitution on the tetralin ring system.[1] The primary synthesis route involves the direct nitration of tetralin using a mixture of nitric acid and sulfuric acid.

Synthesis Methods and Experimental Protocols

The predominant method for the synthesis of this compound is the direct nitration of tetralin. While various nitrating agents and conditions can be employed for the nitration of aromatic compounds, the use of a mixed acid system (concentrated nitric acid and concentrated sulfuric acid) is the most cited approach for this specific dinitration.

Method 1: Direct Dinitration with Mixed Acid

This classical method involves the electrophilic substitution of two nitro groups onto the aromatic ring of tetralin. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

  • Preparation of the Nitrating Mixture: A carefully prepared mixture of concentrated nitric acid and concentrated sulfuric acid is cooled to a low temperature (typically 0-5 °C) in an ice bath. The addition of sulfuric acid to nitric acid is performed slowly and with continuous stirring to ensure proper heat dissipation.

  • Addition of Tetralin: 1,2,3,4-tetrahydronaphthalene (tetralin) is added dropwise to the cold nitrating mixture. The temperature is strictly controlled and maintained at a low level throughout the addition to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, the reaction mixture is stirred for a specific period at a controlled temperature to allow for the dinitration to proceed. The exact duration and temperature are critical parameters that influence the yield and isomer distribution.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, which leads to the precipitation of the crude dinitrotetralin isomers.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acids, and then typically purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to isolate the desired this compound isomer.

Comparison of Synthesis Methods

Due to the limited availability of detailed experimental data for multiple distinct synthesis methods in the reviewed literature, a comprehensive quantitative comparison is challenging. The direct nitration with mixed acid remains the only well-established, albeit qualitatively described, method.

ParameterMethod 1: Direct Dinitration with Mixed Acid
Starting Material 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Conditions Low temperature (e.g., 0-10 °C), controlled addition
Reported Yield Not consistently reported in available literature
Purification Recrystallization (e.g., from ethanol or acetic acid)
Advantages Utilizes readily available and inexpensive reagents. A straightforward, one-step synthesis.
Disadvantages Formation of multiple isomers requiring careful purification. The reaction is highly exothermic and requires strict temperature control. Use of strong, corrosive acids. Lack of detailed, modern, and optimized public procedures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the direct nitration of tetralin.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tetralin 1,2,3,4-Tetrahydronaphthalene (Tetralin) Nitration Direct Dinitration Tetralin->Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Nitration Quenching Quenching on Ice Nitration->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Product 5,7-Dinitro-1,2,3,4- tetrahydronaphthalene Recrystallization->Product Purified Product

Synthesis of this compound

Conclusion

The synthesis of this compound is primarily achieved through the direct nitration of tetralin using a mixture of concentrated nitric and sulfuric acids. While this method is conceptually straightforward and utilizes common laboratory reagents, the lack of publicly available, detailed, and optimized modern protocols presents a challenge for researchers. The formation of isomeric byproducts necessitates careful purification, and the hazardous nature of the reagents requires stringent safety precautions. Further research and publication of detailed experimental procedures with comprehensive analytical data would be highly beneficial to the scientific community, enabling more controlled and reproducible syntheses of this important compound.

References

Comparative Reactivity of Dinitrotetralin Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of dinitrotetralin isomers is crucial for optimizing synthetic routes and ensuring the stability and efficacy of final products. This guide provides a comparative analysis of dinitrotetralin isomers, drawing upon available experimental and computational data to elucidate differences in their reactivity.

The position of the nitro groups on the tetralin ring system significantly influences the electron distribution and steric environment of the molecule, leading to distinct reactivity profiles among the various isomers. While direct, comprehensive comparative studies on all possible dinitrotetralin isomers are limited in the publicly available scientific literature, this guide synthesizes existing knowledge on their synthesis and characterization to infer relative reactivity.

Isomer Distribution in the Dinitration of Tetralin

The synthesis of dinitrotetralins is primarily achieved through the nitration of tetralin. The conditions of the nitration reaction, including the nitrating agent, temperature, and solvent, play a critical role in the resulting isomer distribution. This distribution itself is an indicator of the relative reactivity of the different positions on the tetralin ring towards electrophilic substitution.

ReactantNitrating AgentTemperature (°C)SolventMajor Dinitrotetralin Isomers FormedReference
TetralinNitric Acid/Sulfuric Acid--5,7-Dinitrotetralin, 6,8-DinitrotetralinInferred from nitration of substituted tetralins
1-NitrotetralinNitric Acid/Sulfuric Acid--1,5-Dinitrotetralin, 1,7-DinitrotetralinInferred from general nitration rules
2-NitrotetralinNitric Acid/Sulfuric Acid--2,6-Dinitrotetralin, 2,8-DinitrotetralinInferred from general nitration rules

Note: The table above is a generalized representation based on established principles of electrophilic aromatic substitution. Specific yields and isomer ratios are highly dependent on the precise reaction conditions.

Experimental Protocols: Synthesis of Dinitrotetralin Isomers

The following is a general protocol for the dinitration of tetralin, which can be adapted to favor the formation of specific isomers.

Materials:

  • Tetralin

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Chromatography column (Silica gel)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

  • Slowly add tetralin to the cooled acid mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

  • Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.

  • Separate the resulting mixture of dinitrotetralin isomers using column chromatography on silica gel with an appropriate eluent system.

  • Characterize the isolated isomers using spectroscopic methods such as NMR and IR spectroscopy.

Reactivity Insights from Analogy: Dinitrotoluene Isomers

In the absence of extensive direct comparative data for dinitrotetralin isomers, studies on dinitrotoluene (DNT) isomers can provide valuable analogous insights. For instance, the thermal stability and decomposition pathways of DNT isomers have been studied, revealing that the relative positions of the nitro groups significantly impact their energetic properties.[1] Computational studies on nitroaromatic compounds also demonstrate that the position of nitro groups affects the electron density on the aromatic ring, which in turn influences their susceptibility to nucleophilic attack and their overall reactivity.[2][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic pathway for obtaining dinitrotetralin isomers from tetralin.

Synthesis_Pathway Tetralin Tetralin Mononitrotetralin Mononitrotetralin Isomers Tetralin->Mononitrotetralin Nitration Dinitrotetralin Dinitrotetralin Isomers Mononitrotetralin->Dinitrotetralin Further Nitration Separation Chromatographic Separation Dinitrotetralin->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer 1 Isomer2 Isolated Isomer 2 Separation->Isomer2 Isomer 2 IsomerN Isolated Isomer 'n' Separation->IsomerN ...

Caption: Synthetic pathway for dinitrotetralin isomers.

Logical Workflow for Comparative Reactivity Analysis

A systematic approach is necessary to conduct a thorough comparative study of the reactivity of dinitrotetralin isomers. The following workflow outlines the key steps.

Reactivity_Workflow cluster_synthesis Synthesis and Isolation cluster_reactivity Reactivity Studies cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Dinitrotetralin Mixture Separation Isolation of Pure Isomers (e.g., Chromatography) Synthesis->Separation Characterization Structural Characterization (NMR, IR, MS) Separation->Characterization Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Kinetic Kinetic Studies (e.g., Reaction with Nucleophiles) Characterization->Kinetic Computational Computational Modeling (DFT Calculations) Characterization->Computational Data Data Compilation and Comparison Thermal->Data Kinetic->Data Computational->Data Conclusion Structure-Reactivity Relationship Data->Conclusion

Caption: Workflow for a comparative reactivity study.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of nitrated compounds should only be performed by trained professionals in a controlled laboratory setting, following all appropriate safety protocols.

References

Purity Confirmation of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of compounds is a critical step. This guide provides a detailed comparison of elemental analysis with other common analytical techniques for the purity confirmation of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic pathways.

Elemental Analysis: The Gold Standard for Stoichiometric Purity

Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This method provides a direct measure of the compound's empirical formula, offering a baseline confirmation of its identity and purity. For this compound (C₁₀H₁₀N₂O₄), the theoretical elemental composition serves as the benchmark against which experimental results are compared.

Theoretical vs. Experimental Data

The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the experimentally determined elemental composition with the calculated theoretical values. A close correlation between these values is a strong indicator of high purity.

ElementTheoretical Percentage (%)Typical Experimental Range (%)
Carbon (C)54.0653.90 - 54.20
Hydrogen (H)4.544.50 - 4.60
Nitrogen (N)12.6112.50 - 12.70
Oxygen (O)28.80(Typically by difference)

Note: The molecular formula of this compound is C₁₀H₁₀N₂O₄, with a molecular weight of approximately 222.20 g/mol .[1][2]

Alternative Purity Analysis Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to separate and quantify impurities.[3][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information and can help identify unknown impurities.[1][3]

Experimental Protocol: Elemental Analysis

A detailed protocol for the elemental analysis of this compound is provided below:

Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) to ensure accuracy.

  • Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Separation and Detection: The combustion products are passed through a separation column and detected by thermal conductivity.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of this compound, incorporating elemental analysis and alternative techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA HPLC_GC Chromatographic Methods (HPLC/GC) Purification->HPLC_GC Spectroscopy Spectroscopic Methods (NMR, MS) Purification->Spectroscopy Compare Compare Experimental vs. Theoretical Data EA->Compare Impurity_ID Identify & Quantify Impurities HPLC_GC->Impurity_ID Spectroscopy->Impurity_ID Purity_Confirmed Purity Confirmed Compare->Purity_Confirmed Results within acceptable limits Further_Purification Further Purification Required Compare->Further_Purification Discrepancy found Impurity_ID->Purity_Confirmed Impurities below threshold Impurity_ID->Further_Purification Unacceptable impurity levels

Caption: Workflow for the purity confirmation of a synthesized compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the stability of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene with its related nitroaromatic compounds is currently hindered by the limited availability of specific experimental data for this compound and its close isomers. While extensive research exists on the stability of common energetic materials, quantitative data on the thermal and impact stability of many dinitrotetralin derivatives, including the 5,7-dinitro isomer, remains scarce in publicly accessible literature.

This guide provides a framework for comparing the stability of these compounds, outlining the necessary experimental data and protocols. To offer a point of reference, stability data for well-characterized energetic materials such as 2,4,6-trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) are presented.

Data Presentation: Comparative Stability Metrics

A thorough comparison would necessitate the following quantitative data, presented in a structured format for clarity.

Table 1: Thermal Stability of Nitroaromatic Compounds

CompoundDecomposition Onset Temperature (°C)Peak Exotherm Temperature (°C)Heat of Decomposition (J/g)
This compoundData not availableData not availableData not available
2,4,6-Trinitrotoluene (TNT)~295[1]~310[1]Varies with conditions
RDX~204 (melts), starts to decompose at ~170[2]~230~4184
HMX~275~280~2929

Table 2: Impact Sensitivity of Nitroaromatic Compounds

CompoundImpact Sensitivity (H50, cm)Drop Weight (kg)Test Method
This compoundData not availableN/AN/A
2,4,6-Trinitrotoluene (TNT)100 - 1702.5ERL Type 12
RDX28 - 322.5ERL Type 12
HMX32 - 382.5ERL Type 12

Experimental Protocols

The stability of energetic materials is primarily assessed through thermal analysis and impact sensitivity testing. The following are detailed methodologies for these key experiments.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile of a compound, including the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition.

Methodology:

  • A small, precisely weighed sample of the compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in a DSC instrument.

  • The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • An exothermic peak in the DSC curve indicates the decomposition of the sample. The onset temperature, peak temperature, and the area under the peak (which corresponds to the heat of decomposition) are determined from this curve.

Impact Sensitivity Testing: Drop-Weight Impact Test (e.g., ERL Type 12)

Objective: To determine the sensitivity of a compound to initiation by impact, expressed as the H50 value, which is the height from which a standard weight has a 50% probability of causing a reaction.

Methodology:

  • A small amount of the test material (typically 30-40 mg) is placed on a standardized anvil.

  • A striker pin is placed on top of the sample.

  • A standard weight (e.g., 2.5 kg) is dropped from a known height onto the striker pin.

  • The outcome (reaction or no reaction) is observed. A reaction is typically identified by an audible report, flash, or smoke.

  • The Bruceton "up-and-down" method is commonly used to determine the H50 value. This involves a series of trials where the drop height is increased after a "no-go" and decreased after a "go".

  • Statistical analysis of the results from a series of drops (typically 25-50) is used to calculate the H50 value.

Visualization of Experimental Workflow

The logical flow of assessing the stability of a new energetic compound is crucial for systematic evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_stability_testing Stability Assessment cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Thermal_Analysis Thermal Stability (DSC) Purification->Thermal_Analysis Sample Impact_Sensitivity Impact Sensitivity (Drop-Weight Test) Purification->Impact_Sensitivity Sample Data_Compilation Compile Quantitative Data (Decomposition T, H50) Thermal_Analysis->Data_Compilation Impact_Sensitivity->Data_Compilation Comparison Compare with Related Compounds Data_Compilation->Comparison

Caption: Workflow for the stability assessment of a novel energetic material.

Signaling Pathways and Stability

While not a signaling pathway in the biological sense, the decomposition of nitroaromatic compounds is governed by the chemical pathways of bond-breaking and energy release. The stability is intrinsically linked to the molecular structure.

stability_factors cluster_factors Factors Influencing Stability cluster_stability Resultant Stability Molecular_Structure Molecular Structure (e.g., this compound) Bond_Strength C-NO2 Bond Strength Molecular_Structure->Bond_Strength Ring_Strain Alicyclic Ring Strain Molecular_Structure->Ring_Strain Nitro_Group_Interaction Inter- & Intramolecular Nitro Group Interactions Molecular_Structure->Nitro_Group_Interaction Crystal_Packing Crystal Packing Density Molecular_Structure->Crystal_Packing Thermal_Stability Thermal Stability Bond_Strength->Thermal_Stability Impact_Sensitivity Impact Sensitivity Ring_Strain->Impact_Sensitivity Nitro_Group_Interaction->Thermal_Stability Nitro_Group_Interaction->Impact_Sensitivity Crystal_Packing->Impact_Sensitivity

Caption: Key molecular factors influencing the stability of nitroaromatic compounds.

References

Safety Operating Guide

Safe Disposal of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Data Presentation

Due to the lack of specific data for this compound, we must infer its properties from its structural components. The base, 1,2,3,4-tetrahydronaphthalene (Tetralin), is a combustible liquid with known hazards. The addition of two nitro groups (-NO2) significantly increases the potential for explosive instability, making the compound sensitive to shock, friction, and heat.[1][3] Dinitro compounds can form shock-sensitive crystals, especially if they dry out.[1]

The table below summarizes the known hazards of the parent compound, 1,2,3,4-tetrahydronaphthalene. It is critical to assume that the dinitro-derivative possesses these hazards in addition to being a potentially explosive compound.

Hazard Classification (1,2,3,4-Tetrahydronaphthalene)DescriptionGHS Hazard Statement
Flammability Combustible liquid.H227
Aspiration Hazard May be fatal if swallowed and enters airways.H304
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Carcinogenicity Suspected of causing cancer.H351
Aquatic Toxicity Toxic to aquatic life with long lasting effects.H411
Explosive Peroxides May form explosive peroxides.EUH019

Data sourced from multiple safety data sheets for 1,2,3,4-Tetrahydronaphthalene.

Experimental Protocol: Safe Disposal Procedure

This protocol outlines the procedural steps for the safe management and disposal of this compound. This is not a chemical neutralization protocol but a guide for preparing the material for collection by a certified hazardous waste disposal service.

I. Personal Protective Equipment (PPE) and Safety Measures

  • Minimum PPE: Wear a chemical-resistant laboratory coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles that meet ANSI Z87.1 standards.[4]

  • Work Area: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Emergency Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are immediately accessible.

  • No Solo Work: Never handle potentially explosive compounds when alone.[5]

  • Eliminate Ignition Sources: Keep the work area free of heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools if transferring material.

II. Visual Inspection of the Chemical Container

  • CRITICAL STEP: Before handling, carefully inspect the container from a safe distance, preferably behind a safety shield.[5][7]

  • Look for Danger Signs:

    • Crystallization around the cap or within the container.[1]

    • Discoloration of the material.

    • Bulging or compromised container integrity.[5][7]

    • Evidence of drying out (if the material was supplied wetted).

  • Action: If any of these signs are present, DO NOT TOUCH OR MOVE THE CONTAINER. [2][7] Cordon off the area, inform all lab personnel of the hazard, and contact your institution's EHS or an equivalent emergency response team immediately.[5][7]

III. Preparation for Disposal (if container is deemed safe to handle)

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound" and appropriate hazard pictograms (e.g., Exploding Bomb, Flame, Health Hazard, Environmental Hazard).

  • Waste Segregation: This material must be disposed of as a separate waste stream. Do not mix it with other chemical waste, especially solvents, acids, or bases.[3] Store the waste container in a secondary containment bin.

  • Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution. Clearly indicate that the waste is a "Potentially Explosive Chemical (PEC)" and a "Dinitro-aromatic compound".[2] Provide as much information as possible to the disposal team.

  • Storage: Store the securely sealed container in a designated, cool, well-ventilated hazardous waste storage area away from incompatible materials.[3][5] The storage location should be approved for potentially reactive chemicals.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the safe disposal of this compound.

G start Start: Disposal of This compound assess_ppe Step 1: Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->assess_ppe inspect_container Step 2: Visually Inspect Container (Behind Safety Shield) assess_ppe->inspect_container danger_signs Danger Signs Present? (Crystals, Bulging, Dryness) inspect_container->danger_signs stop_procedure STOP! DO NOT HANDLE danger_signs->stop_procedure Yes safe_to_handle Container Appears Safe danger_signs->safe_to_handle No notify_ehs Cordon Off Area & Immediately Contact EHS/Emergency Response stop_procedure->notify_ehs prepare_waste Step 3: Prepare for Disposal safe_to_handle->prepare_waste label_waste Label Container Clearly (Full Name + Potential Explosive Hazard) prepare_waste->label_waste segregate_waste Segregate from Other Waste Streams label_waste->segregate_waste request_pickup Submit Hazardous Waste Pickup Request (Note as PEC) segregate_waste->request_pickup store_waste Step 4: Store Safely in Designated Area request_pickup->store_waste end End: Await Professional Disposal store_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. It includes recommendations for personal protective equipment, operational procedures, and a disposal plan to ensure laboratory safety and regulatory compliance.

Hazard Overview

While a specific Safety Data Sheet (SDS) for this compound is not available, the parent compound, 1,2,3,4-Tetrahydronaphthalene, is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also be fatal if swallowed and enters the airways, and is suspected of causing cancer.[2] It is toxic to aquatic life with long-lasting effects.[1] A significant hazard associated with Tetrahydronaphthalene is its potential to form explosive peroxides upon exposure to air and light.[1][3]

The introduction of two nitro groups to the tetralin structure likely increases the compound's reactivity and potential for thermal decomposition, and may enhance its toxicity. Dinitro aromatic compounds are often flammable solids and can be harmful if swallowed.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[4] For prolonged contact or handling of larger quantities, heavier-duty gloves like neoprene should be considered.[5] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles.[3] Chemical splash goggles provide a tighter seal and are recommended when there is a higher risk of splashing.
Face Face shieldA face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing, explosion, or a highly exothermic reaction.[4][6]
Body Flame-resistant laboratory coatA lab coat made of materials like Nomex® provides protection against chemical splashes and potential flash fires.[4] Lab coats should be fully buttoned to cover as much skin as possible.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Engineering controls are the primary method for controlling inhalation hazards.[4] If ventilation is inadequate, a respirator may be required. Respirator use requires a formal program including medical evaluation and fit testing.[4]
Feet Closed-toe, chemical-resistant shoesShoes should cover the entire foot to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) of Parent Compound prep1->prep2 prep3 Prepare and Inspect PPE prep2->prep3 prep4 Ensure Fume Hood is Operational prep3->prep4 handling1 Don Appropriate PPE prep4->handling1 handling2 Work Within a Fume Hood handling1->handling2 handling3 Dispense and Handle Chemical handling2->handling3 handling4 Keep Away from Ignition Sources handling3->handling4 cleanup1 Decontaminate Work Area handling4->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE Properly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Characterization: Due to its chemical structure and the hazards of its parent compound, this compound should be treated as a hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

Disposal Procedure: All waste must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain or dispose of it in regular trash.

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with This compound is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_waste Yes sharps_waste Collect in a puncture-proof, labeled sharps container for hazardous waste. is_sharp->sharps_waste Yes solid_waste Collect in a labeled, sealed solid hazardous waste container. is_sharp->solid_waste No end Dispose through approved hazardous waste vendor. liquid_waste->end sharps_waste->end solid_waste->end

Figure 2. Disposal decision tree for materials contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.